molecular formula C8H6N2O4 B181034 6-Nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-87-1

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B181034
CAS No.: 81721-87-1
M. Wt: 194.14 g/mol
InChI Key: UNYXDJBNODSRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYXDJBNODSRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377093
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81721-87-1
Record name 6-Nitro-4H-benzo[1,4]oxazin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81721-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its benzoxazinone core is a privileged scaffold in medicinal chemistry and agrochemical research, recognized for its broad range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biological activities of this compound, with a focus on its role in the development of novel therapeutic agents. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is typically an orange or off-white crystalline solid at room temperature.[2][3] Its core structure consists of a benzene ring fused to an oxazine ring, with a nitro group substituent on the benzene ring and a ketone on the oxazine ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₄[3][4][5][6]
Molecular Weight 194.14 g/mol [4][5]
CAS Number 81721-87-1[3][4][6]
Melting Point 221 - 241 °C[2][3][4]
Appearance Orange to Off-white Crystalline Solid[2][3]
Purity Typically ≥97%[4][6]
InChI Key UNYXDJBNODSRRC-UHFFFAOYSA-N[4]
SMILES [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1[4]
Predicted Mass Spec [M+H]⁺: 195.04004, [M+Na]⁺: 217.02198[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the title compound is detailed below.[2]

Materials:

  • 2-amino-4-nitrophenol (10.79 g, 70.0 mmol)

  • Ethyl bromoacetate (7.76 ml, 72 mmol)

  • Potassium fluoride (10.6 g, 182 mmol)

  • Anhydrous dimethylformamide (DMF, 55 ml)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

Procedure:

  • To a mixture of potassium fluoride in anhydrous DMF, add ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.

  • Take up the resulting orange solid in 100 ml of EtOAc and 100 ml of H₂O.

  • Extract the aqueous layer with EtOAc (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over MgSO₄.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

G A Mix KF and Ethyl Bromoacetate in DMF at RT for 15 min B Add 2-amino-4-nitrophenol A->B C Heat to 55°C for 6 hours B->C D Cool to RT, Stir for 12 hours C->D E Pour onto Ice, Filter & Dry Solid D->E F Liquid-Liquid Extraction (EtOAc/H2O) E->F G Wash Organic Layer (H2O, 10% HCl) F->G H Dry (MgSO4) & Evaporate Solvent G->H I Recrystallize from Ethylene Dichloride H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Protocol for Anti-Inflammatory Activity Assay in BV-2 Microglia

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anti-inflammatory activity.[8] A general protocol to assess this activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells is provided below.

Materials:

  • BV-2 microglia cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a derivative of this compound)

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, etc.)

Procedure:

  • Cell Culture: Culture BV-2 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability: Seed cells in a 96-well plate. Treat with various concentrations of the test compound for 24 hours to determine cytotoxicity using an MTT assay.

  • LPS Stimulation: Seed cells in appropriate plates (e.g., 24-well). Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Induce Inflammation: Add LPS (e.g., 100-1000 ng/mL) to the wells (excluding the negative control) and incubate for 24 hours.[9][10]

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits according to the manufacturer's instructions.[6][9]

  • Protein Expression (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against inflammatory markers like iNOS and COX-2.[2] Analyze the protein bands after incubation with a secondary antibody.

G cluster_0 In Vitro Assay Workflow A Culture BV-2 Microglia Cells B Pre-treat with Test Compound A->B C Stimulate with LPS (e.g., 100 ng/mL for 24h) B->C D Collect Supernatant C->D E Lyse Cells C->E F Measure Cytokines (ELISA) (TNF-α, IL-1β, IL-6) D->F G Analyze Protein Expression (Western Blot) (iNOS, COX-2) E->G

Caption: Experimental workflow for assessing anti-inflammatory activity.

Biological Activity and Signaling Pathways

The 1,4-benzoxazinone core is a versatile structure found in many compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] It is also a crucial intermediate for agrochemicals like herbicides and fungicides.[3][11]

Anti-inflammatory Activity via the Nrf2-HO-1 Pathway

Recent studies on novel 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that their anti-inflammatory effects in microglial cells are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[8]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by activators (like the benzoxazinone derivatives) or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, including HO-1.[12][13] The upregulation of HO-1 helps to resolve inflammation and reduce oxidative stress.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzoxazinone Derivative Keap1 Keap1 Compound->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation Leads to Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates HO1 HO-1 Protein Transcription->HO1 Upregulates Inflammation Inflammation & Oxidative Stress HO1->Inflammation Suppresses

Caption: The Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of molecules with potent biological activities. The data and protocols presented in this guide underscore its importance for researchers in medicinal chemistry and related fields. The established anti-inflammatory properties of its derivatives, acting through well-defined signaling pathways like Nrf2-HO-1, highlight the therapeutic potential of this chemical scaffold. This guide serves as a comprehensive technical resource to facilitate further research and development in this promising area.

References

An In-Depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81721-87-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound belonging to the benzoxazinone class. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex bioactive compounds, the 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal chemistry and agrochemical research. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, drawing from research on structurally related derivatives. A significant focus is placed on the anti-inflammatory mechanism of action mediated through the Nrf2-HO-1 signaling pathway, which has been identified in derivatives of the core structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and methodologies for future investigations into this compound and its analogues.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of a nitro group on the benzene ring of the benzoxazinone scaffold.[1] This nitro group, being electron-withdrawing, can significantly influence the molecule's chemical reactivity and biological interactions.[2]

PropertyValueReference
Molecular Formula C₈H₆N₂O₄[3]
Molecular Weight 194.14 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 6-Nitro-4H-benzo[4][5]oxazin-3-one[3]
Physical Form Off-white crystalline solid[6]
Melting Point 236-240 °C[1]
InChI Key UNYXDJBNODSRRC-UHFFFAOYSA-N[1]
SMILES [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1[1]

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-amino-4-nitrophenol with an appropriate C2 synthon. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

Procedure:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the resulting solid, wash with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.

  • Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield the final product as an orange solid.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the public domain, the broader class of 1,4-benzoxazin-3-one derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] This compound is frequently used as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[6]

Anti-inflammatory Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to possess significant anti-inflammatory properties.[10] Mechanistic studies on these derivatives have revealed that their anti-inflammatory effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[10]

Nrf2-HO-1 Signaling Pathway:

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or electrophilic compounds, such as certain benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1.[11][12] The upregulation of HO-1 leads to the production of biliverdin, carbon monoxide (CO), and free iron, which collectively exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11][13] This pathway represents a key cellular defense mechanism against inflammation and oxidative stress.[14]

G Anti-inflammatory Mechanism of Benzoxazinone Derivatives cluster_0 Cytoplasm cluster_1 Nucleus Benzoxazinone_Derivatives Benzoxazinone Derivatives Keap1 Keap1 Benzoxazinone_Derivatives->Keap1 Inhibits Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm Sequesters Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Inflammation Inflammation (e.g., IL-6, TNF-α) HO1_Protein->Inflammation Inhibits

Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Antimicrobial Activity

Experimental Protocols for Biological Evaluation (General)

While specific protocols for this compound are not detailed in the available literature, the following are general methodologies used for evaluating the biological activities of benzoxazinone derivatives.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen compounds for their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) dissolved in DMSO

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Microorganisms:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (medium with solvent)

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthesis protocol. While direct biological data for this specific molecule is sparse, the extensive research on the 1,4-benzoxazin-3-one scaffold highlights its significant potential in drug discovery and agrochemical development. The established anti-inflammatory and antimicrobial activities of its derivatives, particularly the modulation of the Nrf2-HO-1 signaling pathway, provide a strong rationale for further investigation into this compound and its analogues. This technical guide serves as a foundational resource to facilitate and inspire future research in this promising area.

References

An In-depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, with a focus on its relevance in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound with the chemical formula C₈H₆N₂O₄.[1] It serves as a key intermediate in the synthesis of various biologically active molecules.[2]

PropertyValueSource(s)
Molecular Weight 194.14 g/mol [1]
Molecular Formula C₈H₆N₂O₄[1]
CAS Number 81721-87-1[1]
Appearance Orange solid[3]
Melting Point 221-223 °C[3]

Synthesis Protocol

A detailed method for the synthesis of this compound has been reported and is summarized below.[3]

Experimental Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product KF Potassium Fluoride (KF) Stir1 Stir at Room Temperature (15 min) KF->Stir1 DMF Anhydrous Dimethylformamide (DMF) DMF->Stir1 EtBromoacetate Ethyl Bromoacetate EtBromoacetate->Stir1 AminoNitrophenol 2-Amino-4-nitrophenol Heat Heat to 55°C (6 hours) AminoNitrophenol->Heat Stir1->Heat Cool Cool to Room Temperature (12 hours) Heat->Cool Pour Pour onto Ice Cool->Pour Filter Filter Solid Pour->Filter Wash Wash with Water Filter->Wash Dry Dry (20-50 Torr, 50°C, 16 hrs) Wash->Dry Extract Extract with EtOAc Dry->Extract WashOrg Wash Organic Layers Extract->WashOrg DryOrg Dry over MgSO4 WashOrg->DryOrg Recrystallize Recrystallize from Ethylene Dichloride DryOrg->Recrystallize FinalProduct This compound Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Methodology
  • Initial Reaction Mixture: To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.[3]

  • Addition of Second Reactant and Heating: Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture and heat to 55°C for 6 hours.[3]

  • Cooling and Precipitation: Slowly cool the reaction mixture to room temperature and stir for 12 hours. Pour the mixture onto 300 ml of ice.[3]

  • Isolation of Crude Product: Filter the solid that forms, wash it with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.[3]

  • Extraction: Take up the resulting orange solid in 100 ml of ethyl acetate (EtOAc) and 100 ml of water. Extract the aqueous layer twice with 100 ml of EtOAc.[3]

  • Washing and Drying: Combine the organic layers and wash them three times with 150 ml of water and once with 10% HCl. Dry the organic layer over MgSO₄.[3]

  • Recrystallization: Remove the solvent in vacuo. Recrystallize the resulting solid from ethylene dichloride to yield the final product.[3]

Biological Activity and Signaling Pathways

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[6][7][8]

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including HO-1.[7][8] The activation of this pathway helps to mitigate inflammation and restore cellular homeostasis.[9][10]

G Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Dissociation & Translocation Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Response Anti-inflammatory & Antioxidant Response Genes->Response

Caption: The Keap1-Nrf2/HO-1 signaling pathway in response to oxidative stress.

Experimental Protocols for Biological Assays

While specific experimental data for the parent compound is limited, the following protocols are commonly used to assess the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives and can be adapted for the title compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation time.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

This assay determines the effect of a compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Culture and Treatment: Follow the same initial steps as the NO inhibition assay.

  • Supernatant Collection: After the incubation period with the test compound and LPS, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC₅₀ values.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While further research is needed to fully elucidate the specific quantitative anti-inflammatory activity of the parent compound, the established role of its derivatives in modulating the Nrf2/HO-1 signaling pathway highlights its potential as a starting point for the development of novel therapeutic agents for inflammatory diseases. The provided synthesis and experimental protocols offer a solid foundation for researchers to explore the biological activities of this and related compounds.

References

Technical Guide: Physicochemical Properties and Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting point, appearance, and synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, where this compound serves as a key intermediate.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 81721-87-1[1][2][3]
Molecular Formula C₈H₆N₂O₄[1][2][3][4]
Molecular Weight 194.14 g/mol [4] / 194.15 g/mol [1][3][1][3][4]
Melting Point 221-223 °C[5], 236-240 °C[2], 235-241 °C[1][1][2][5]
Appearance Orange solid[5], Off-white crystalline solid[1][1][5]
Purity 97%[2][3], ≥ 97% (HPLC)[1][1][2][3]
Solubility Soluble in methanol (25 mg/mL)

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of this compound.[5]

Materials:

  • 2-amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (KF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl, 10% solution)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

  • Water (H₂O)

  • Ice

Procedure:

  • To a mixture of 10.6 g of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml of ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.[5]

  • Add 10.79 g of 2-amino-4-nitrophenol to the mixture.[5]

  • Heat the reaction mixture to 55°C for 6 hours.[5]

  • After heating, cool the mixture slowly to room temperature and continue stirring for 12 hours.[5]

  • Pour the reaction mixture onto 300 ml of ice. A solid will form.[5]

  • Filter the solid, wash it with water, and dry it.[5]

  • The resulting orange solid is then taken up in 100 ml of ethyl acetate and 100 ml of water.[5]

  • The aqueous layer is extracted twice with 100 ml portions of ethyl acetate.[5]

  • Combine all organic layers and wash them three times with 150 ml of water, followed by a wash with 10% HCl.[5]

  • Dry the organic layer over magnesium sulfate.[5]

  • Remove the solvent under reduced pressure (in vacuo).[5]

  • Recrystallize the resulting solid from ethylene dichloride to yield the final product.[5]

Yield: This process yields 3.6 g (27% yield) of this compound as an orange solid with a melting point of 221°-223° C.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials node_reagents node_reagents node_process node_process node_product node_product node_intermediate node_intermediate reagent1 2-amino-4-nitrophenol step1 Reaction at 55°C reagent2 Ethyl bromoacetate reagent3 KF, DMF step2 Workup on Ice step1->step2 intermediate Crude Solid step2->intermediate step3 Liquid-Liquid Extraction (EtOAc/H2O) step4 Purification step3->step4 final_product This compound step4->final_product intermediate->step3

References

An In-depth Technical Guide to the Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various biologically active compounds. The primary synthetic route detailed herein starts from the readily available precursor, 2-amino-4-nitrophenol. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-4-nitrophenol is typically achieved through a two-step process involving an initial N-alkylation followed by an intramolecular cyclization. A common and effective method utilizes an alpha-halo ester, such as ethyl bromoacetate, to introduce the necessary two-carbon unit. The reaction proceeds as follows:

  • N-Alkylation and Ether Formation: 2-amino-4-nitrophenol reacts with ethyl bromoacetate. Under the reaction conditions, it is proposed that both N-alkylation and O-alkylation occur, followed by an intramolecular cyclization.

  • Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization to form the six-membered heterocyclic ring of the benzoxazinone.

The overall reaction scheme is depicted below:

Synthesis_Pathway cluster_reagents Reagents & Conditions 2-amino-4-nitrophenol 2-amino-4-nitrophenol intermediate Intermediate 2-amino-4-nitrophenol->intermediate KF, DMF ethyl_bromoacetate + Ethyl bromoacetate product This compound intermediate->product Heat (55°C)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[1]

Materials and Reagents:

  • 2-amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (KF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

Procedure:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the solid that forms, wash it with water, and dry it (20-50 Torr, 50°C, 16 hours).

  • Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield the final product.

The experimental workflow is summarized in the following diagram:

Experimental_Workflow start Start mix_kf_dmf Mix KF and anhydrous DMF start->mix_kf_dmf add_bromoacetate Add ethyl bromoacetate (Stir for 15 min at RT) mix_kf_dmf->add_bromoacetate add_aminophenol Add 2-amino-4-nitrophenol add_bromoacetate->add_aminophenol heat Heat to 55°C for 6 hours add_aminophenol->heat cool_stir Cool to RT and stir for 12 hours heat->cool_stir quench Pour onto ice cool_stir->quench filter_dry Filter, wash with water, and dry quench->filter_dry extraction Dissolve in EtOAc/H₂O and perform liquid-liquid extraction filter_dry->extraction wash Wash combined organic layers with H₂O and 10% HCl extraction->wash dry_evaporate Dry with MgSO₄ and evaporate solvent wash->dry_evaporate recrystallize Recrystallize from ethylene dichloride dry_evaporate->recrystallize product Obtain this compound recrystallize->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data

The following tables summarize the key quantitative data from the described synthesis.

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Amount (g)Amount (mmol)Molar Ratio
2-amino-4-nitrophenol154.1210.7970.01.0
Ethyl bromoacetate167.0012.02 (7.76 ml)72.01.03
Potassium fluoride58.1010.61822.6

Table 2: Product Characterization

PropertyValue
Product Name This compound
Molecular Formula C₈H₆N₂O₄[2]
Molecular Weight 194.14 g/mol [2]
Appearance Orange solid[1]
Yield 3.6 g (27%)[1]
Melting Point 221-223°C[1]
CAS Number 81721-87-1[2]

Safety Considerations

  • 2-amino-4-nitrophenol: This compound can be toxic if ingested or absorbed through the skin. It is also a skin and eye irritant.

  • Ethyl bromoacetate: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin.

  • 10% Hydrochloric acid: This is a corrosive solution.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-amino-4-nitrophenol provides a reliable route to this valuable chemical intermediate. The described protocol, while having a moderate yield, is straightforward and utilizes common laboratory reagents. Further optimization of reaction conditions could potentially improve the yield. The detailed methodology and data presented in this guide are intended to support researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The benzoxazinone core is a recognized privileged scaffold in medicinal chemistry and agrochemical research, bestowing a range of pharmacological and pesticidal properties upon its derivatives.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and the extensive applications of this compound. While this compound is primarily utilized as a building block for more complex structures, this guide will also touch upon the known biological activities of the broader benzoxazinone class, including their potential as anti-inflammatory, antimicrobial, and herbicidal agents.[1][3] Detailed experimental protocols for its synthesis and representative biological assays are included to facilitate further research and development in this promising area.

Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C₈H₆N₂O₄.[4] Its chemical structure is characterized by a benzoxazine core with a nitro group substitution at the 6-position. This nitro group significantly influences the compound's reactivity and is a key feature for its utility in the synthesis of diverse derivatives.[3]

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 81721-87-1
Molecular Formula C₈H₆N₂O₄[4]
Molecular Weight 194.14 g/mol [4]
Appearance Solid
Melting Point 236-240 °C
SMILES String [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1
InChI Key UNYXDJBNODSRRC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is a well-established process. A common and effective method involves the reaction of 2-amino-4-nitrophenol with an appropriate C2 synthon, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

  • 2-amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

Procedure:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.

  • Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

Biological Activities and Applications

While specific quantitative biological data for this compound is limited in publicly available literature, its primary role is as a key intermediate in the development of compounds with a wide range of biological activities. The benzoxazinone scaffold is a versatile platform for generating molecules with significant therapeutic and agrochemical potential.

Pharmaceutical Research

Derivatives of this compound have been explored for various therapeutic applications, including:

  • Anti-inflammatory and Antimicrobial Agents: The benzoxazinone core is a common feature in compounds investigated for their anti-inflammatory and antimicrobial properties.[3] The nitro group at the 6-position can be readily converted to an amino group, which serves as a handle for further chemical modifications to generate libraries of compounds for screening.

  • Anticancer Agents: The broader class of benzoxazinones has been investigated for potential anticancer activity.[5]

  • Other Therapeutic Areas: Derivatives have also been explored for their potential as antidiabetic, antidepressant, and antiplatelet agents.[6]

Agrochemical Development

This compound is a valuable intermediate in the synthesis of agrochemicals.[1]

  • Herbicides: The benzoxazinone structure is found in some commercial herbicides.[7] The title compound serves as a starting material for the synthesis of novel herbicidal candidates.

  • Fungicides: Derivatives of benzoxazinones have shown promising antifungal activity against various plant pathogens.[8][9][10]

Experimental Protocols for Biological Evaluation

Given the role of this compound as a precursor to biologically active molecules, the following are representative protocols for assessing the potential biological activities of its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[3][5][11][12]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound (derivatives of this compound) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]

Principle:

The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Test compound (derivatives of this compound)

  • Standard antimicrobial agents (positive controls)

  • Sterile saline or PBS

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.

  • Add the standardized inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-nitrophenol C Reaction with Potassium Fluoride in DMF A->C B Ethyl bromoacetate B->C D Intermediate Adduct C->D Formation E Cyclization and Purification D->E F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Role as a Scaffold in Drug and Agrochemical Discovery

Scaffold_Concept cluster_derivatives Chemical Modifications cluster_applications Potential Applications Core This compound (Scaffold) Mod1 Reduction of Nitro Group Core->Mod1 Mod2 N-Alkylation/Arylation Core->Mod2 Mod3 Substitution at C2 Core->Mod3 App1 Anti-inflammatory Agents Mod1->App1 App2 Antimicrobial Agents Mod1->App2 App3 Herbicides Mod2->App3 App4 Anticancer Agents Mod3->App4

Caption: Role of the scaffold in generating diverse bioactive compounds.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of a multitude of biologically active molecules. While direct biological data on the parent compound is sparse, the extensive research into its derivatives underscores the importance of the benzoxazinone scaffold in both pharmaceutical and agrochemical development. This technical guide has provided a detailed overview of its synthesis, properties, and the broader context of its applications. The included experimental protocols offer a starting point for researchers to explore the potential of novel derivatives of this versatile intermediate. Further investigation into the specific biological activities of this compound itself may yet reveal intrinsic properties of interest and further expand its utility in scientific research.

References

An In-depth Technical Guide on 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a nitro group at the 6-position of this scaffold can significantly modulate its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, its structural analogues, and derivatives, with a focus on their synthesis, biological activities, and potential mechanisms of action.

Core Compound: this compound

Chemical Structure:

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₆N₂O₄[1]
Molecular Weight194.14 g/mol [1]
IUPAC NameThis compound
CAS Number81721-87-1[1]

Synthesis of Structural Analogues and Derivatives

The synthesis of the core this compound and its derivatives typically involves the cyclization of a substituted 2-aminophenol with an appropriate reagent.

Synthesis of the Core Compound

General Synthetic Workflow:

G Start 2-Amino-4-nitrophenol Intermediate N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide Start->Intermediate Acylation Reagent Chloroacetyl chloride Reagent->Intermediate Base Base (e.g., NaHCO3) Base->Intermediate Cyclization Intramolecular Cyclization (e.g., with K2CO3 in DMF) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthesis workflow for this compound.

Synthesis of Derivatives

Derivatives can be synthesized by modifying the starting materials or by further reactions on the this compound core. For instance, N-alkylation or N-arylation at the 4-position can be achieved by reacting the core compound with alkyl or aryl halides in the presence of a base. Modifications at the 2-position can be accomplished by using substituted α-halo esters in the initial cyclization step.

Biological Activities and Quantitative Data

While extensive quantitative structure-activity relationship (QSAR) studies for a series of this compound analogues are not widely published, the broader class of benzoxazinones has been investigated for various biological activities. The nitro substitution is known to influence the electronic properties of the molecule, which can impact its interaction with biological targets.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal activities of 1,4-benzoxazin-3-one derivatives. The introduction of different substituents on the benzoxazinone ring has been shown to modulate their potency. A QSAR study on a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones revealed that different structural features are required for activity against fungi, gram-positive, and gram-negative bacteria.[2][3] For instance, some novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have shown promising antifungal activity against various plant pathogenic fungi.[4][5]

Table 1: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives (Acylhydrazone Series) [5]

CompoundSubstituent at 6-positionTarget FungusEC₅₀ (µg/mL)
5lHGibberella zeae20.06
5oClGibberella zeae23.17
5qClPellicularia sasakii26.66
5rHPhytophthora infestans15.37
5pClCapsicum wilt26.76
Hymexazol (Standard)-Gibberella zeae40.51
Hymexazol (Standard)-Pellicularia sasakii32.77
Hymexazol (Standard)-Phytophthora infestans18.35
Hymexazol (Standard)-Capsicum wilt> 50
Carbendazim (Standard)-Phytophthora infestans34.41

Note: This table presents data for a series of 1,4-benzoxazin-3-one derivatives to illustrate the type of quantitative data available for this scaffold. Specific data for a series of 6-nitro analogues is not currently available in the cited literature.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties. One study demonstrated that certain derivatives could alleviate microglial inflammation, suggesting their potential in treating neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound and its analogues are not yet fully elucidated. However, based on studies of related compounds, some potential pathways can be proposed.

Nrf2-HO-1 Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[6][7][8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including HO-1.[8][9] Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate this pathway, leading to a reduction in reactive oxygen species (ROS) production and inflammation. It is plausible that the electron-withdrawing nature of the nitro group in this compound could modulate cellular redox status and thereby influence the Nrf2-HO-1 pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone This compound Derivative ROS Oxidative Stress (ROS) Benzoxazinone->ROS Modulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Hypothesized activation of the Nrf2-HO-1 pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are generalized protocols for assessing the biological activities relevant to this class of compounds.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

G Start Prepare standardized microbial inoculum Inoculation Inoculate each well with the microbial suspension Start->Inoculation Serial_Dilution Perform two-fold serial dilutions of test compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation MIC_Determination Determine MIC by observing the lowest concentration with no visible growth Incubation->MIC_Determination Result MIC Value (µg/mL) MIC_Determination->Result

Caption: Workflow for a broth microdilution antimicrobial susceptibility test.

Detailed Steps:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a solvent control.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

General Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.[10]

G Start Seed cells in a 96-well plate Treatment Treat cells with various concentrations of test compound Start->Treatment Incubation1 Incubate for a defined period (e.g., 24-72h) Treatment->Incubation1 Add_MTT Add MTT solution to each well Incubation1->Add_MTT Incubation2 Incubate to allow formazan crystal formation Add_MTT->Incubation2 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubation2->Add_Solvent Measurement Measure absorbance at ~570 nm Add_Solvent->Measurement Result IC50 Value (µM) Measurement->Result

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate controls.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential applications in various therapeutic areas, including infectious diseases and inflammatory disorders. While the existing literature provides a foundation for understanding their synthesis and biological activities, further research is needed to fully elucidate their therapeutic potential. Specifically, systematic structure-activity relationship studies on a series of 6-nitro analogues are required to identify lead compounds with optimized potency and selectivity. Furthermore, in-depth investigations into their mechanisms of action, including their effects on specific signaling pathways, will be crucial for their rational development as therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.

References

The Benzoxazinone Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazinone core, a heterocyclic scaffold composed of a benzene ring fused to an oxazine ring, has emerged as a structure of significant interest in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the benzoxazinone core, detailing its diverse pharmacological properties, mechanisms of action, and the experimental methodologies employed in its evaluation.

A Spectrum of Biological Activities

Derivatives of the benzoxazinone core have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. These activities include anticancer, antibacterial, antiviral, antifungal, antimalarial, and anti-inflammatory properties.[1][2][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazinone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), and cervical (HeLa) cancer cells.[3][4][5] The cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

One of the key mechanisms underlying the anticancer activity of certain benzoxazinone derivatives is the inhibition of critical cellular enzymes such as topoisomerase I and the PI3K/mTOR signaling pathway.[6][7] Topoisomerase I is essential for DNA replication and transcription, and its inhibition leads to DNA damage and cell death.[6] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Table 1: Anticancer Activity of Representative Benzoxazinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2, MCF-7, HCT-29< 10[4]
Derivative 15HepG2, MCF-7, HCT-29< 10[4]
BONC-001 (catalytic inhibitor)Human Topoisomerase I8340[6]
BONC-013 (potential poison)Human Topoisomerase I0.0006[6]
8d-1PI3Kα0.00063[7]
Compound 5a, 6a, 8aHep-G23.12[3]
Compound 7a, 13a, 17aHep-G26.25[3]
Antimicrobial Activity

Benzoxazinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][8][9] Their mechanism of action in bacteria can involve the inhibition of essential enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Representative Benzoxazinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazine-6-sulfonamide derivatives (1a, 1b, 1c, 1e, 1h)Gram-positive and Gram-negative bacteria, Fungi31.25 - 62.5[9]
1,4-benzoxazinone–hydrazone hybrids (1a-n)M. tuberculosis H37Ra and H37Rv2[1]
Compound 13aCandida strains28.5 (GM)[3]
Compound 5LG. zeae20.06 (EC50)[8]
Compound 5oG. zeae23.17 (EC50)[8]
Compound 5qP. sasakii26.66 (EC50)[8]
Compound 5rP. infestans15.37 (EC50)[8]
Other Notable Activities

Beyond their anticancer and antimicrobial properties, benzoxazinones have been investigated for a variety of other therapeutic applications. Certain derivatives act as inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes, suggesting their potential as anti-inflammatory agents.[10] Others have shown promise as antiviral agents, particularly against herpes simplex virus type 1 (HSV-1) protease and human cytomegalovirus (HCMV).[11][12] Naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in plants like maize and wheat, play a crucial role in plant defense against herbivores and pathogens and have been studied for their allelopathic and insecticidal properties.[13]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazinones stem from their ability to interact with and modulate various cellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several benzoxazinone derivatives have been identified as potent inhibitors of this pathway, often targeting both PI3K and mTOR kinases.[7][8] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->PI3K Inhibits Benzoxazinone->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Benzoxazinone derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[4] Some derivatives can also modulate the expression of key apoptosis-regulating proteins like p53.[4]

Apoptosis_Pathway Benzoxazinone Benzoxazinone Derivatives p53 p53 Benzoxazinone->p53 Induces expression Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified schematic of apoptosis induction by benzoxazinone derivatives.

Experimental Protocols

The synthesis and biological evaluation of benzoxazinone derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A common method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an excess of an appropriate acid chloride in a suitable solvent like pyridine.[13][14]

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in pyridine.

  • Add the desired acid chloride (2 equivalents) dropwise to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with a sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one.

Synthesis_Workflow Start Anthranilic Acid + Acid Chloride Reaction Reaction in Pyridine (Reflux) Start->Reaction Workup Acidic Workup (Ice/HCl) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product 2-Aryl-4H-3,1- benzoxazin-4-one Purification->Product

General workflow for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Human Leukocyte Elastase (HLE) Inhibition Assay

The inhibitory activity of benzoxazinone derivatives against HLE can be determined using a fluorogenic substrate.[10]

Procedure:

  • Prepare a solution of human leukocyte elastase in a suitable buffer (e.g., phosphate-buffered saline).

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the benzoxazinone inhibitor or a vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding a fluorogenic HLE substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Topoisomerase I Inhibition Assay

The ability of benzoxazinone derivatives to inhibit topoisomerase I can be assessed by a DNA relaxation assay.[6][15][16]

Procedure:

  • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the benzoxazinone inhibitor or a vehicle control.

  • The reaction is typically carried out in a specific reaction buffer at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

PI3K/mTOR Kinase Assay

The inhibitory effect of benzoxazinone derivatives on PI3K and mTOR kinases can be measured using various in vitro kinase assay kits, often employing a fluorescence-based readout.[7][17]

Procedure:

  • In a multi-well plate, add the recombinant PI3K or mTOR enzyme to a reaction buffer containing ATP and a specific substrate (e.g., a lipid or peptide).

  • Add the benzoxazinone inhibitor at various concentrations.

  • Incubate the reaction mixture at room temperature for a defined period to allow for the kinase reaction to proceed.

  • Add a detection reagent that specifically recognizes the phosphorylated product. This often involves a fluorescently labeled antibody or a coupled enzyme system that generates a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • The decrease in fluorescence signal corresponds to the inhibition of the kinase activity, from which IC50 values can be calculated.

Conclusion

The benzoxazinone core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for the development of new drugs targeting a range of diseases, from cancer and infectious diseases to inflammatory conditions. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic methodologies for benzoxazinone derivatives holds great promise for the future of drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further investigate and harness the therapeutic potential of this remarkable heterocyclic system.

References

A Comprehensive Literature Review of 1,4-Benzoxazin-3-one Derivatives: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on 1,4-benzoxazin-3-one derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of biological activities. This document covers their synthesis, quantitative biological data, detailed experimental protocols for key assays, and a visual representation of their mechanisms of action through various signaling pathways.

Introduction to 1,4-Benzoxazin-3-one Derivatives

1,4-Benzoxazin-3-one is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to an oxazine ring. This core structure is found in a variety of natural products and has served as a versatile template for the development of numerous synthetic derivatives with significant pharmacological potential. These derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chemical tractability of the 1,4-benzoxazin-3-one core allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles and the exploration of structure-activity relationships (SAR).

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core and its derivatives can be achieved through several synthetic routes. A common and straightforward method involves the reaction of 2-aminophenols with α-halo esters or α-halo acyl halides. Further functionalization can be carried out at the nitrogen atom of the oxazine ring or on the benzene ring to generate a library of diverse compounds.

General Synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one Core

A prevalent method for the synthesis of the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure involves the condensation of a 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride.

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

  • Materials: 2-aminophenol, chloroacetyl chloride, sodium bicarbonate, dichloromethane, benzyl triethyl ammonium chloride (TEBA).

  • Procedure:

    • To a 100 ml reaction flask equipped with a magnetic stir bar, add 2-aminophenol (3 g, 30 mmol), benzyl triethyl ammonium chloride (TEBA, 6.27 g, 30 mmol), and dichloromethane (20 ml).

    • Stir the mixture for 10 minutes.

    • Add sodium bicarbonate (9.18 g, 108 mmol) portion-wise to the mixture.

    • Cool the reaction mixture to 0°C and add chloroacetyl chloride (3.66 g, 32.4 mmol) dropwise via syringe over 15 minutes.

    • Reflux the reaction mixture at 40°C for 6–8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2H-benzo[b][1][2]oxazin-3(4H)-one.

Synthesis of N-Substituted and Acylhydrazone Derivatives

Further modifications, such as the introduction of an acylhydrazone moiety, can enhance the biological activity of the 1,4-benzoxazin-3-one scaffold. This is typically achieved through a multi-step synthesis involving N-alkylation followed by hydrazinolysis and condensation with an aldehyde.

Experimental Protocol: Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

  • Step 1: N-Alkylation

    • To a solution of 2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

    • Add ethyl bromoacetate and reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the resulting N-alkylated intermediate.

  • Step 2: Hydrazinolysis

    • Dissolve the N-alkylated intermediate in ethanol.

    • Add hydrazine hydrate and reflux the mixture.

    • Monitor the formation of the hydrazide by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Step 3: Condensation

    • Dissolve the hydrazide intermediate in ethanol and heat to approximately 60°C.

    • Add the desired substituted aldehyde (1 equivalent) dissolved in ethanol dropwise.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the mixture to room temperature, filter the crude product, and recrystallize from a suitable solvent (e.g., toluene) to obtain the final acylhydrazone derivative[3][4][5][6].

Biological Activities of 1,4-Benzoxazin-3-one Derivatives

Derivatives of 1,4-benzoxazin-3-one have demonstrated a remarkable range of biological activities, making them promising candidates for drug development. The following sections summarize the quantitative data from various studies.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,4-benzoxazin-3-one derivatives against a variety of human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
5bMCF-7 (Breast)17.08 µg/mL[7]
5bHeLa (Cervical)15.38 µg/mL[7]
5cHeLa (Cervical)-[7]
7fMDA-MB-231 (Breast)0.58 µM
7jA549 (Lung)0.32 µM
7lHeLa (Cervical)0.37 µM
c5Huh-7 (Liver)28.48 µM
c14Huh-7 (Liver)32.60 µM
c16Huh-7 (Liver)31.87 µM
c18Huh-7 (Liver)19.05 µM
Antimicrobial Activity

The antimicrobial potential of 1,4-benzoxazin-3-one derivatives has been evaluated against various bacterial strains.

Compound/DerivativeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
4eE. coli22 mm[8][9]
4eS. aureus20 mm[8][9]
4eB. subtilis18 mm[8][9]
4aE. coli20 mm[8][9]
3h (chloro and methyl substituted)-14-19 mm[7]
Antifungal Activity

Several 1,4-benzoxazin-3-one derivatives have shown promising activity against pathogenic fungi.

Compound/DerivativeFungal StrainActivity (EC₅₀)Reference
5LGibberella zeae20.06 µg/mL[3][4][5][6]
5oGibberella zeae23.17 µg/mL[3][4][5][6]
5qPellicularia sasakii26.66 µg/mL[3][4][5][6]
5rPhytophthora infestans15.37 µg/mL[3][4][5][6]
5pCapsicum wilt26.76 µg/mL[3][4][5][6]

Mechanisms of Action

The diverse biological activities of 1,4-benzoxazin-3-one derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

A primary mechanism of anticancer activity for many 1,4-benzoxazin-3-one derivatives is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its demise.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, FasR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (DNA Damage, Oxidative Stress) p53 p53 Activation Cellular_Stress->p53 Bcl2_family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2 inhibition) p53->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->Cellular_Stress induces Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Apoptosis Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10][11][12] Its dysregulation is a common feature in many cancers.[1] Some 1,4-benzoxazin-3-one derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival Akt->Proliferation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 2: PI3K/mTOR Signaling Pathway
Antimicrobial Mechanism: Inhibition of DNA Gyrase

A key target for the antibacterial activity of many 1,4-benzoxazin-3-one derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[13] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[14]

DNA_Gyrase_Inhibition cluster_process DNA Replication & Transcription Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA supercoils DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) ATP ATP Inhibition Inhibition of DNA Gyrase Activity ADP_Pi ADP + Pi Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->DNA_Gyrase inhibits Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Figure 3: DNA Gyrase Inhibition Mechanism
Anti-inflammatory Mechanism: Activation of the Nrf2-HO-1 Pathway

The Nrf2-HO-1 signaling pathway is a key regulator of the cellular antioxidant response and plays a crucial role in mitigating inflammation.[15][16][17][18] Certain 1,4-benzoxazin-3-one derivatives have been found to exert their anti-inflammatory effects by activating this protective pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1 Keap1 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to sMAF sMAF HO1_NQO1 HO-1, NQO1, etc. ARE->HO1_NQO1 transcription of Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1_NQO1->Anti_inflammatory Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->Keap1_Nrf2 disrupts Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Inflammation Inflammation Anti_inflammatory->Inflammation reduces

Figure 4: Nrf2-HO-1 Signaling Pathway

Detailed Experimental Protocols for Key Assays

This section provides detailed methodologies for the key biological assays cited in the literature for evaluating the activity of 1,4-benzoxazin-3-one derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO, or acidified isopropanol), cell culture medium, test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the 1,4-benzoxazin-3-one derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6][19]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Materials: Annexin V-FITC conjugate, Propidium Iodide (PI) solution, Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4), flow cytometer.

  • Procedure:

    • Induce apoptosis in cells by treating with the 1,4-benzoxazin-3-one derivatives for a specified time.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cell pellet in Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[2][3][11][17][20]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), bacterial inoculum, test compounds.

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the test compound at twice the highest desired concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][5][10][16][18]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Materials: Relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), stop buffer/loading dye, agarose gel, ethidium bromide.

  • Procedure:

    • Set up reaction mixtures on ice containing the assay buffer, relaxed plasmid DNA, and various concentrations of the 1,4-benzoxazin-3-one derivative.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Terminate the reactions by adding the stop buffer/loading dye.

    • Load the samples onto an agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

    • Visualize the DNA bands under UV light and quantify the inhibition of supercoiling activity.[13][21][22][23]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Materials: Cell lysates, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to total and phosphorylated forms of target proteins), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with the 1,4-benzoxazin-3-one derivatives for the desired time, then lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[1][8][12][24][25][26][27][28]

Conclusion

The 1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of promising biological activities. This technical guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. The detailed experimental protocols and visual representations of the key signaling pathways offer valuable resources for researchers and drug development professionals working in this field. Further exploration of the structure-activity relationships and optimization of lead compounds based on the 1,4-benzoxazin-3-one core hold significant potential for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of Nitrobenzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoxazinones are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Characterized by a core benzoxazinone structure bearing one or more nitro groups, these molecules have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electron-withdrawing nitro group can profoundly influence the physicochemical properties and biological activities of the parent benzoxazinone scaffold, making these derivatives a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of nitrobenzoxazinones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery and History

The history of nitrobenzoxazinones is intrinsically linked to the broader class of benzoxazinones. The first synthesis of a benzoxazinone derivative was reported in 1902 by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides in the presence of pyridine.[1] However, the systematic exploration of nitro-substituted benzoxazinones as a distinct class of bioactive molecules is a more recent development, largely driven by the search for new antimicrobial and anticancer agents.

The introduction of the nitro group was a logical step in the chemical exploration of the benzoxazinone scaffold, given that the nitroaromatic moiety is a well-known pharmacophore present in numerous approved drugs, particularly antimicrobials. The timeline for the specific discovery and development of nitrobenzoxazinones is not as clearly defined as that of some other drug classes, but their emergence in the scientific literature has been steady, with an increasing number of publications in recent years focusing on their synthesis and biological evaluation.

Synthesis of Nitrobenzoxazinones

The synthesis of nitrobenzoxazinones can be broadly categorized into two main approaches: the construction of the benzoxazinone ring from nitro-substituted precursors and the nitration of a pre-existing benzoxazinone core.

Synthesis from Nitro-Substituted Anthranilic Acids

A common and versatile method for the synthesis of 2-aryl-nitrobenzoxazinones involves the reaction of a nitro-substituted anthranilic acid with a suitable aroyl chloride.[2]

Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one [1]

  • Materials: Anthranilic acid, 3-nitrobenzoyl chloride, pyridine, chloroform.

  • Procedure:

    • Dissolve anthranilic acid in chloroform.

    • Add anhydrous triethylamine to the solution.

    • Add a solution of 3-nitrobenzoyl chloride in chloroform dropwise to the mixture while stirring.

    • The reaction mixture is stirred for several hours at room temperature.

    • The resulting N-(3-nitrobenzoyl)anthranilic acid intermediate is isolated by filtration and washed.

    • The intermediate is then cyclized to the final product by refluxing with a dehydrating agent such as cyanuric chloride in an appropriate solvent like toluene.[3]

    • The final product, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, is purified by recrystallization.

Reductive Cyclization of Nitroarenes

Another powerful strategy for the synthesis of benzoxazinone and related heterocyclic systems is the reductive cyclization of appropriately substituted nitroarenes. This method often involves the use of reducing agents that can selectively reduce the nitro group to an amine, which then undergoes an intramolecular cyclization.

Experimental Protocol: Reductive Cyclization of a 2-Nitrophenyl Derivative

  • General Principle: A substituted 2-nitrophenyl compound containing a side chain with an ester or a related functional group is subjected to reduction. The reduction of the nitro group to an amino group is followed by an in-situ intramolecular cyclization to form the benzoxazinone ring.

  • Reagents and Conditions: Various reducing systems can be employed, including catalytic hydrogenation (e.g., H2/Pd-C), metal-based reductions (e.g., SnCl2, Fe/HCl), or transfer hydrogenation. The choice of the reducing agent and reaction conditions depends on the specific substrate and the presence of other functional groups.

Reductive_Cyclization 2-Nitrophenyl_derivative Substituted 2-Nitrophenyl Derivative Amino_intermediate Amino Intermediate (in situ) 2-Nitrophenyl_derivative->Amino_intermediate Reduction (e.g., H2/Pd-C) Nitrobenzoxazinone Nitrobenzoxazinone Amino_intermediate->Nitrobenzoxazinone Intramolecular Cyclization

Caption: Reductive cyclization workflow for nitrobenzoxazinone synthesis.

Biological Activities and Quantitative Data

Nitrobenzoxazinones have been investigated for a range of biological activities, with the most prominent being their antimicrobial and anticancer effects.

Antimicrobial Activity

The nitroaromatic scaffold is a key feature of several clinically used antimicrobial agents. Consequently, nitrobenzoxazinones have been extensively evaluated for their activity against various bacterial and fungal pathogens. Their mechanism of action is often attributed to the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.

Table 1: Antimicrobial Activity of Selected Nitrobenzoxazinone Derivatives (MIC in µg/mL)

Compound IDR1R2Staphylococcus aureusEscherichia coliCandida albicansReference
NB-1 H4-NO2163264[4]
NB-2 6-NO2H81632[5]
NB-3 7-NO24-Cl4816[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [4]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

The potential of nitrobenzoxazinones as anticancer agents is an active area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with promising selectivity over normal cells. Their anticancer effects are thought to be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Table 2: In Vitro Anticancer Activity of Selected Nitrobenzoxazinone Derivatives (IC50 in µM)

Compound IDR1R2HepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Reference
NB-4 6-NO24-OCH38.512.39.1[6]
NB-5 7-NO24-F5.27.86.5[5]
NB-6 6,8-di-NO2H2.13.42.8[7]

Experimental Protocol: MTT Assay for Cell Viability [8]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the nitrobenzoxazinone compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which nitrobenzoxazinones exert their biological effects are still under investigation. However, emerging evidence suggests that they may modulate key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses, as well as cell survival and proliferation.[] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Several studies have suggested that nitrobenzoxazinones may exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[10]

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that some nitrobenzoxazinone derivatives may inhibit this pathway by preventing the phosphorylation of IκBα, possibly by targeting the IκB kinase (IKK) complex.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK activates IkBa-p65-p50 IκBα-p65-p50 (inactive) IKK->IkBa-p65-p50 phosphorylates p-IkBa-p65-p50 P-IκBα-p65-p50 IkBa-p65-p50->p-IkBa-p65-p50 p65-p50 p65-p50 (active) p-IkBa-p65-p50->p65-p50 Proteasome Proteasome p-IkBa-p65-p50->Proteasome ubiquitination & degradation p65-p50_n p65-p50 p65-p50->p65-p50_n translocation Nitrobenzoxazinone Nitrobenzoxazinone Nitrobenzoxazinone->IKK inhibits DNA DNA p65-p50_n->DNA binds to Gene_Transcription Pro-inflammatory & Survival Genes DNA->Gene_Transcription activates

Caption: Proposed inhibition of the NF-κB pathway by nitrobenzoxazinones.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins [12]

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of a nitrobenzoxazinone on the phosphorylation status of key proteins in the NF-κB pathway, such as IKK and IκBα, and the nuclear translocation of p65.

  • Procedure:

    • Treat cells with the nitrobenzoxazinone compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and separate the cytoplasmic and nuclear fractions.

    • Separate the proteins in the lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IKK, anti-IκBα, anti-p65, and loading controls like β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 for the nuclear fraction).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

Nitrobenzoxazinones represent a promising class of heterocyclic compounds with diverse and potent biological activities. Their synthesis is readily achievable through various established chemical methodologies, allowing for the generation of extensive libraries for structure-activity relationship studies. The quantitative data accumulated to date, particularly in the areas of antimicrobial and anticancer research, highlights their potential for further development as therapeutic agents.

Future research in this field should focus on several key areas. A more detailed elucidation of their mechanisms of action, including the identification of specific molecular targets and the comprehensive mapping of their effects on cellular signaling pathways, is crucial for their rational design and optimization. Further exploration of their therapeutic potential in other disease areas, such as neurodegenerative and inflammatory disorders, is also warranted. The development of more selective and potent nitrobenzoxazinone derivatives with improved pharmacokinetic and safety profiles will be essential for their successful translation into clinical candidates. The continued application of advanced techniques in medicinal chemistry, molecular biology, and pharmacology will undoubtedly unlock the full therapeutic potential of this fascinating class of compounds.

References

Methodological & Application

Application Notes and Protocols for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. Detailed experimental protocols and data on the biological activity of derived compounds are presented to facilitate further research and development in this area.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the nitro group offers a strategic handle for chemical modification, primarily through its reduction to an amino group, which can then be further functionalized. This opens up pathways to a diverse range of derivatives with potential agrochemical applications. The benzoxazinone core itself is a recognized pharmacophore in various biologically active compounds, including herbicides and fungicides.[1][2]

Key Reactions and Synthetic Pathways

The primary synthetic strategy involves the reduction of the nitro group of this compound to form 6-amino-2H-1,4-benzoxazin-3(4H)-one. This amino derivative serves as a crucial nucleophile for subsequent reactions, such as N-alkylation and condensation with anhydrides, to generate target agrochemical compounds.

A key application is the synthesis of novel N-substituted isoindoledione derivatives, which have demonstrated significant herbicidal activity. The general synthetic workflow is outlined below.

Agrochemical_Synthesis_Workflow A 6-Nitro-2H-1,4-benzoxazin- 3(4H)-one B Reduction A->B e.g., Fe / Acetic Acid C 6-Amino-2H-1,4-benzoxazin- 3(4H)-one B->C D N-Alkylation C->D e.g., Propargyl Bromide, NaH E 6-Amino-4-(alkynyl)-2H-1,4- benzoxazin-3(4H)-one D->E F Condensation with Anhydride E->F e.g., Tetrahydrophthalic Anhydride G Herbicidal Isoindoledione Derivatives F->G

Caption: General workflow for the synthesis of herbicidal isoindoledione derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Iron powder

  • 5% Aqueous Acetic Acid

  • Ethyl Acetate

  • Acetic Acid

Procedure:

  • Suspend iron powder (6 g) in 5% aqueous acetic acid (50 ml).

  • Prepare a solution of this compound (5 g) in a mixture of acetic acid (50 ml) and ethyl acetate (50 ml).

  • Add the solution of the nitro compound dropwise to the iron suspension.

  • Heat the mixture under reflux for 1 hour.

  • After allowing the mixture to cool, remove the iron powder by filtration.

  • Add water to the filtrate and extract with ethyl acetate.

  • Wash the organic extract with water and a sodium bicarbonate solution, then dry over a suitable drying agent (e.g., MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography as needed.

Protocol 2: Synthesis of 6-Amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one

This protocol details the N-alkylation of the amino-benzoxazinone.

Materials:

  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one

  • Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Propargyl Chloride

Procedure:

  • Suspend sodium hydride in anhydrous N,N-dimethylformamide at 0°C.

  • Add 6-Amino-2H-1,4-benzoxazin-3(4H)-one portionwise to the suspension at 0°C and stir for 30 minutes.

  • Add propargyl chloride dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry, and concentrate to yield the desired product.

Protocol 3: Synthesis of 2-[4-(2-Propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione

This protocol describes the final condensation step to form the herbicidal compound.

Materials:

  • 6-Amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one

  • 3,4,5,6-Tetrahydrophthalic anhydride

  • Acetic Acid

Procedure:

  • Prepare a mixture of 6-Amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.8 g), 3,4,5,6-tetrahydrophthalic anhydride (0.61 g), and acetic acid (20 ml).

  • Heat the mixture under reflux for 2 hours.

  • After cooling, add water to the mixture to precipitate the product.

  • Collect the precipitated crystals by filtration and wash with water.

  • Recrystallize the product from a suitable solvent like ethanol to obtain the pure compound.

Data Presentation

Herbicidal Activity

The following table summarizes the herbicidal activity of a synthesized isoindoledione derivative. The data is based on descriptions from patent literature and indicates the percentage of weed control at a given application rate.

Compound IDStructureApplication Rate (g/ha)Weed SpeciesPre-emergence Control (%)Post-emergence Control (%)
H-1 2-[4-(2-Propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione500Echinochloa crus-galli (Barnyardgrass)100100
500Digitaria sanguinalis (Large Crabgrass)100100
500Abutilon theophrasti (Velvetleaf)100100
500Amaranthus retroflexus (Redroot Pigweed)100100

Data extracted and compiled from patent US4792605A.

Antifungal Activity of Related Benzoxazinone Derivatives
Compound IDTarget FungiEC₅₀ (µg/mL)
5l Gibberella zeae20.06
5o Gibberella zeae23.17
5q Pellicularia sasakii26.66
5r Phytophthora infestans15.37
5p Capsicum wilt26.76

Data from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[3]

Signaling Pathways and Mechanism of Action

The herbicidal activity of the synthesized isoindoledione derivatives is proposed to involve the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast / Mitochondria Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Herbicidal Isoindoledione Derivative Herbicide->PPO Inhibition Cell_Death Cell Membrane Disruption & Plant Death ROS->Cell_Death

Caption: Proposed mechanism of action for herbicidal derivatives involving the inhibition of Protoporphyrinogen Oxidase (PPO).

Conclusion

This compound is a valuable starting material for the synthesis of novel agrochemicals. The straightforward conversion to its 6-amino derivative provides a versatile platform for generating a library of compounds with potential herbicidal and fungicidal properties. The protocols and data presented herein offer a solid foundation for researchers to explore this promising area of agrochemical development. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and crop selectivity of these benzoxazinone-based compounds.

References

Application Notes and Protocols for the Use of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one as a Fungicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a key chemical intermediate in the development of novel fungicides. The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry and agrochemical research, known for a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent conversion into potent fungicidal agents. The protocols are designed for use by researchers and professionals in the fields of chemistry, agriculture, and drug development.

Application and Potential

The 6-nitro substitution on the benzoxazinone ring offers a versatile handle for further chemical modification. A common and effective strategy involves the reduction of the nitro group to an amine, which can then be derivatized to produce a wide array of compounds with enhanced biological activity. One particularly promising class of derivatives are the acylhydrazones, which have demonstrated significant antifungal properties against a variety of plant pathogenic fungi.[2][3]

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of 1,4-benzoxazin-3-one derivatives, highlighting the potential of this class of compounds. While specific data for fungicides derived directly from the 6-nitro intermediate is still emerging, the data for closely related analogs, such as those with a 6-chloro substitution, provide a strong rationale for its use.

Table 1: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives against Plant Pathogenic Fungi [2][4]

CompoundTarget FungusInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)
5l Gibberella zeae76.3720.06
5o (6-Cl) Gibberella zeae76.1423.17
5q (6-Cl) Pellicularia sasakii73.3226.66
5r (6-Cl) Phytophthora infestans82.6215.37
5p (6-Cl) Capsicum wilt71.3326.76
Hymexazol Gibberella zeae49.4740.51
Hymexazol Pellicularia sasakii60.7032.77
Hymexazol Phytophthora infestans72.8618.35
Carbendazim Phytophthora infestans58.5734.41

Note: Data for compounds 5o, 5p, 5q, and 5r are for 6-chloro-substituted analogs, which serve as a proxy for the potential activity of derivatives from the 6-nitro intermediate after reduction and further synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from 2-amino-4-nitrophenol.

Materials:

  • 2-amino-4-nitrophenol

  • Potassium fluoride (KF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

  • Ice

Procedure:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.

  • Take up the resulting orange solid in 100 ml of EtOAc and 100 ml of H₂O.

  • Extract the aqueous layer with EtOAc (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over MgSO₄.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

Expected Yield: Approximately 3.6 g (27% yield). Melting Point: 221°-223° C.

Protocol 2: Proposed Synthesis of a 6-Amino-Derived Acylhydrazone Fungicide

This protocol outlines a proposed pathway to synthesize a potent fungicide from the 6-nitro intermediate. The initial step involves the reduction of the nitro group to an amine, followed by a multi-step synthesis to form the final acylhydrazone derivative.

Step 1: Reduction of this compound to 6-Amino-2H-1,4-benzoxazin-3(4H)-one

Materials:

  • This compound

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Introduce hydrogen gas at room temperature and atmospheric pressure.

  • Monitor the reaction until the theoretical amount of hydrogen is absorbed.

  • Remove the catalyst by filtration through Celite.

  • Concentrate the solution to obtain 6-amino-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of the Acylhydrazone Derivative (Adapted from Chen et al., 2023) [2]

This multi-step synthesis involves the N-alkylation of the 6-amino intermediate, followed by hydrazinolysis and condensation to form the final product.

  • N-Alkylation: React the 6-amino-2H-1,4-benzoxazin-3(4H)-one with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF.

  • Hydrazinolysis: Treat the resulting ester with hydrazine hydrate to form the corresponding hydrazide.

  • Condensation: React the hydrazide with a substituted aldehyde or ketone to yield the final acylhydrazone fungicide.

Visualizations

Synthetic Pathway of this compound

Synthesis A 2-Amino-4-nitrophenol D Reaction Mixture A->D B Ethyl bromoacetate B->D C KF, DMF C->D E This compound D->E Heat, Cyclization ModeOfAction Fungicide BenzoxazinoneDerivative Membrane Fungal Cell Membrane Fungicide->Membrane Penetration Target Target Enzyme/ Protein Membrane->Target Inhibition Inhibition Target->Inhibition Pathway Essential Metabolic Pathway Growth Fungal Growth Inhibition Pathway->Growth Inhibition->Pathway

References

Application Notes and Protocols: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class. The benzoxazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of a nitro group at the 6-position of the benzoxazine ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. This document provides an overview of the known and potential applications of this compound in medicinal chemistry, along with detailed protocols for its evaluation.

While this compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of anti-inflammatory and antimicrobial agents, comprehensive biological activity data for the parent compound itself is limited in publicly available literature.[4] Therefore, this document will also draw upon data from closely related nitrobenzoxazinone derivatives to illustrate the potential therapeutic applications and guide future research.

Anticancer Applications

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown promising anticancer activity against a variety of human cancer cell lines. The introduction of a nitro group can enhance this activity, a principle observed in other classes of anticancer compounds. The proposed mechanism for many nitroaromatic compounds involves their reduction within tumor cells to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and apoptosis.

Quantitative Data on Related Compounds

The following table summarizes the anticancer activity of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold to provide a comparative context.

Compound ClassCell LineActivity (IC50/EC50)Reference
7-Nitro-2-aryl-4H-benzo[d][4][5]oxazin-4-onesHeLaInhibition of cell viability ranging from 28.54% to 44.67%[6]
2H-1,4-benzoxazin-3(4H)-one-triazole derivativesHuh-7 (Liver)19.05 µM - 32.60 µM[7]
2H-1,4-benzoxazin-3(4H)-one-triazole derivativesMCF-7 (Breast)17.08 µg/mL[7]
2H-1,4-benzoxazin-3(4H)-one-triazole derivativesHeLa (Cervical)15.38 µg/mL[7]
2H-1,4-benzoxazin-3(4H)-one-triazole derivativesA549 (Lung)3.29 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 4. Treat Cells with Compound seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation add_mtt 6. Add MTT Solution incubation->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt dissolve 8. Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance 9. Read Absorbance at 570nm dissolve->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Applications

The benzoxazine scaffold is a key component of various antimicrobial agents. The nitro group, a strong electron-withdrawing group, is a well-known pharmacophore in many antimicrobial drugs. The general mechanism of action for nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that can damage DNA, proteins, and other cellular components.[8]

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively reported, related benzoxazine derivatives have demonstrated significant activity against a range of bacteria and fungi. For example, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been shown to be active against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] Furthermore, a quantitative structure-activity relationship (QSAR) study of 1,4-benzoxazin-3-ones highlighted their potential for the design of new potent antibacterial compounds.[10]

Quantitative Data on Related Compounds

The following table presents the antimicrobial activity of some benzoxazine derivatives.

Compound ClassMicroorganismActivity (MIC)Reference
4-hydroxy-2H-1,4-benzoxazin-3(4H)-one derivativesCandida albicansGood activity[9]
1,4-benzoxazin-3-one acylhydrazone derivativesGibberella zeaeEC50: 20.06 - 23.17 µg/ml[3]
1,4-benzoxazin-3-one acylhydrazone derivativesPellicularia sasakiiEC50: 26.66 µg/ml[3]
1,4-benzoxazin-3-one acylhydrazone derivativesPhytophthora infestansEC50: 15.37 - 26.77 µg/ml[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism on an appropriate agar plate for 18-24 hours.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the broth in the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest compound concentration to well 1, and then transferring 100 µL from well to well, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except for a sterility control well containing only broth).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Microbial Inoculum inoculation 3. Inoculate 96-well Plate inoculum_prep->inoculation compound_dilution 2. Prepare Serial Dilutions of Compound compound_dilution->inoculation incubation 4. Incubate Plate inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection read_od 6. (Optional) Read OD600 incubation->read_od determine_mic 7. Determine MIC visual_inspection->determine_mic read_od->determine_mic Anticancer_Pathway Compound This compound Reduction Intracellular Reduction Compound->Reduction CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest PI3K_Akt PI3K/Akt Pathway Inhibition Compound->PI3K_Akt ROS Reactive Oxygen Species (ROS) Reduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis CellSurvival Decreased Cell Survival PI3K_Akt->CellSurvival Antimicrobial_Pathway Compound This compound Nitroreductase Microbial Nitroreductases Compound->Nitroreductase ReactiveIntermediates Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates CellularDamage Damage to DNA, Proteins, etc. ReactiveIntermediates->CellularDamage CellDeath Microbial Cell Death CellularDamage->CellDeath

References

Application Notes and Protocols for the Derivatization of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring the benzoxazinone scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic placement of the nitro group offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives. This document provides detailed protocols for the derivatization of this compound at two key positions: the secondary amine at the 4-position (N-alkylation and N-acylation) and the nitro group at the 6-position (reduction and subsequent acylation). These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of this compound class, which is crucial for the development of new therapeutic agents. The benzoxazinone core is a key component in compounds with anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Properties of Starting Material

A summary of the key physical and chemical properties of the starting material, this compound, is provided below.

PropertyValueReference
Molecular FormulaC₈H₆N₂O₄[1]
Molecular Weight194.14 g/mol [1]
CAS Number81721-87-1[1]
AppearanceSolid[2]
Melting Point236-240 °C
Purity>97%

Derivatization Strategies

The derivatization of this compound can be primarily achieved through two main pathways: modification at the N4-position of the heterocyclic ring and transformation of the C6-nitro group on the aromatic ring. The following diagram illustrates the logical workflow for these derivatization strategies.

Derivatization_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base N_Acylation N-Acylation Start->N_Acylation RCOCl, Base Reduction Nitro Reduction Start->Reduction [H] Alkylated_Product 4-Alkyl-6-nitro-2H-1,4- benzoxazin-3(4H)-one N_Alkylation->Alkylated_Product Acylated_Product 4-Acyl-6-nitro-2H-1,4- benzoxazin-3(4H)-one N_Acylation->Acylated_Product Amino_Intermediate 6-Amino-2H-1,4-benzoxazin-3(4H)-one Reduction->Amino_Intermediate Amide_Coupling Amide Coupling Amino_Intermediate->Amide_Coupling R'COOH, Coupling Agent Amide_Product 6-(Acylamino)-2H-1,4- benzoxazin-3(4H)-one Amide_Coupling->Amide_Product

A logical workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: N-Alkylation at the 4-Position

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a mild base. This method is adapted from a similar procedure for N-alkylation of a substituted nitroaniline[3].

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to dissolve the starting material (concentration of ~0.2 M).

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the 6-nitro group to a 6-amino group, a key transformation for further derivatization. Several methods are available for the reduction of aromatic nitro groups[4]. Catalytic hydrogenation is a common and effective method.

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 6-Amino-2H-1,4-benzoxazin-3(4H)-one. The product can be further purified by recrystallization if necessary.

Characterization Data for 6-Amino-2H-1,4-benzoxazin-3(4H)-one:

PropertyValueReference
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
CAS Number89976-75-0
AppearanceSolid
Melting Point88-93 °C
Protocol 3: Acylation of 6-Amino-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the acylation of the 6-amino group via amide bond formation with a carboxylic acid, based on a published procedure[5].

Materials and Reagents:

  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one

  • Carboxylic acid (e.g., 3-ethynylbenzoic acid) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-(acylamino)-2H-1,4-benzoxazin-3(4H)-one derivative.

Data Presentation

The following table summarizes the characterization data for representative derivatives of this compound.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Analytical Data
Starting Material This compoundC₈H₆N₂O₄194.14236-240-
Reduced Intermediate 6-Amino-2H-1,4-benzoxazin-3(4H)-oneC₈H₈N₂O₂164.1688-93-
N-Ethyl Derivative 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-oneC₁₀H₁₂N₂O₂192.22Not ReportedPurity: 96%[6]
Acylated Derivative 3-Ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][7]oxazin-6-yl)benzamideC₁₇H₁₂N₂O₃292.29Not ReportedStructure confirmed by ¹H and ¹³C NMR[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory system.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filter the catalyst under a stream of inert gas and do not allow it to dry completely in the air.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Spectroscopic Analysis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. This document includes predicted spectral data based on analogous compounds, detailed experimental protocols for data acquisition, and graphical representations of the analytical workflow and potential applications of this class of compounds.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted values based on the analysis of structurally similar compounds. These values should be used as a reference and may differ from experimentally obtained results.

¹H NMR Spectral Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~11.0br s-1HN-H (Amide)
~7.9 - 8.1m-2HAromatic H (H-5, H-7)
~7.1d~8.01HAromatic H (H-8)
~4.7s-2HO-CH₂
¹³C NMR Spectral Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~148C-NO₂
~142Aromatic C-O
~128Aromatic C-N
~120Aromatic CH
~118Aromatic CH
~110Aromatic CH
~68O-CH₂
IR Spectral Data (Predicted)
Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3200-3300MediumN-H Stretch (Amide)
~1680-1700StrongC=O Stretch (Amide)
~1500-1550StrongAsymmetric NO₂ Stretch
~1330-1370StrongSymmetric NO₂ Stretch
~1200-1300StrongC-O-C Stretch (Aryl Ether)
~1250StrongC-N Stretch (Amide)

Experimental Protocols

The following are detailed protocols for acquiring NMR and IR spectra of solid samples like this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • For enhanced sensitivity in the ¹³C spectrum, a larger number of scans may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Background Collection:

    • Place a blank KBr pellet (containing no sample) in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Analysis:

    • Replace the blank pellet with the sample pellet in the spectrometer.[1]

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Visualizations

Workflow for Spectroscopic Analysis

Figure 1. Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Acq 1H & 13C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR Acquisition Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Correction IR_Acq->IR_Proc Analysis Spectral Interpretation & Structure Confirmation NMR_Proc->Analysis IR_Proc->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Applications of Benzoxazinone Derivatives

Figure 2. Potential Applications of Benzoxazinone Derivatives cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications Benzoxazinone Benzoxazinone Scaffold Anticancer Anticancer Benzoxazinone->Anticancer Anti_inflammatory Anti-inflammatory Benzoxazinone->Anti_inflammatory Antimicrobial Antimicrobial Benzoxazinone->Antimicrobial Antiviral Antiviral Benzoxazinone->Antiviral Herbicidal Herbicidal Benzoxazinone->Herbicidal Fungicidal Fungicidal Benzoxazinone->Fungicidal Insecticidal Insecticidal Benzoxazinone->Insecticidal

Caption: Potential applications of benzoxazinone derivatives in various fields.

References

Application Notes and Protocols for Antimicrobial Assays with 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing of the compound 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. The methodologies described are based on established standards for antimicrobial assays and are intended to guide researchers in the evaluation of this compound's efficacy against a variety of microbial pathogens.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinone class. Benzoxazinone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a nitro group on the aromatic ring suggests a potential mechanism of action involving reductive activation, a hallmark of many nitroaromatic antimicrobial agents.[3][4][5][6] This document outlines the protocols for determining the antimicrobial activity of this compound using standard laboratory methods.

Data Presentation

Due to the limited availability of published specific antimicrobial data for this compound, the following tables are presented as templates. Researchers should replace the placeholder data with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]
Escherichia coliATCC 25922[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]
Candida albicansATCC 90028[Insert Data]
[Additional Organism][Strain ID][Insert Data]

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Test MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2592330[Insert Data]
Escherichia coliATCC 2592230[Insert Data]
Pseudomonas aeruginosaATCC 2785330[Insert Data]
Candida albicansATCC 9002830[Insert Data]
[Additional Organism][Strain ID]30[Insert Data]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in the appropriate broth.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: From a 24-hour culture on Sabouraud Dextrose Agar, suspend yeast colonies in sterile saline. Adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Setup:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate bacterial plates at 35-37°C for 18-24 hours.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Assay

This protocol describes the disk diffusion method to assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal strains

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Test Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Apply a specific volume of the solution onto sterile filter paper disks to achieve the desired amount of compound per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks: Aseptically place the prepared disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate bacterial plates at 35-37°C for 18-24 hours.

    • Incubate fungal plates at 25-30°C for 24-48 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using calipers.[7][8]

Visualization of Methodologies and Potential Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for conducting antimicrobial assays with this compound.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay Compound Compound Stock Solution Preparation SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution DiskPrep Preparation of Compound-impregnated Disks Compound->DiskPrep Inoculum Microbial Inoculum Preparation (0.5 McFarland) InoculationMIC Inoculation of Wells Inoculum->InoculationMIC PlateInoculation Inoculation of Agar Plates Inoculum->PlateInoculation SerialDilution->InoculationMIC IncubationMIC Incubation (35-37°C, 18-24h) InoculationMIC->IncubationMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC DiskApplication Application of Disks DiskPrep->DiskApplication PlateInoculation->DiskApplication IncubationDisk Incubation (35-37°C, 18-24h) DiskApplication->IncubationDisk ReadZone Measure Zone of Inhibition (mm) IncubationDisk->ReadZone G cluster_cell Microbial Cell cluster_targets Cellular Targets Compound This compound (Pro-drug) Nitroreductase Nitroreductase Compound->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->ReactiveSpecies DNA DNA Damage (Strand breaks, adducts) ReactiveSpecies->DNA Proteins Protein Dysfunction (Enzyme inactivation) ReactiveSpecies->Proteins Lipids Lipid Peroxidation ReactiveSpecies->Lipids CellDeath Cell Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4] This document provides a detailed guide for the development of novel anti-inflammatory agents starting from 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. The protocols outlined below cover the chemical synthesis of derivatives, in vitro and in vivo evaluation of anti-inflammatory activity, and elucidation of the mechanism of action.

Recent studies have highlighted the potential of modifying the 2H-1,4-benzoxazin-3(4H)-one core to enhance its anti-inflammatory efficacy. One promising approach involves the introduction of a 1,2,3-triazole moiety, which has been shown to significantly reduce inflammation in microglial cells.[5][6][7] These derivatives have been found to modulate key inflammatory pathways, such as the Nrf2-HO-1 signaling pathway, and reduce the production of pro-inflammatory mediators.[5][6]

1. Synthesis of this compound Derivatives:

The following is a generalized protocol for the synthesis of derivatives based on the parent compound, this compound. The initial step involves the reduction of the nitro group to an amine, which can then be further modified.

Experimental Workflow for Synthesis:

G A This compound B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C 6-Amino-2H-1,4-benzoxazin-3(4H)-one B->C D Reaction with Substituted Aldehydes C->D F Reaction with Azide-containing Compounds (Click Chemistry) C->F E Schiff Base Derivatives D->E G 1,2,3-Triazole Derivatives F->G

Caption: Synthetic workflow for generating derivatives.

Protocol 1.1: Reduction of this compound to 6-Amino-2H-1,4-benzoxazin-3(4H)-one

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Ethanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: a. Dissolve this compound in ethanol in a round-bottom flask. b. Add an excess of SnCl₂·2H₂O to the solution. c. Heat the mixture to reflux and add concentrated HCl dropwise. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃. f. Extract the product with ethyl acetate. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography.

Protocol 1.2: Synthesis of Schiff Base Derivatives

  • Materials: 6-Amino-2H-1,4-benzoxazin-3(4H)-one, various substituted benzaldehydes, Ethanol, Glacial acetic acid.

  • Procedure: a. Dissolve 6-Amino-2H-1,4-benzoxazin-3(4H)-one in ethanol. b. Add an equimolar amount of the desired substituted benzaldehyde. c. Add a catalytic amount of glacial acetic acid. d. Reflux the mixture and monitor the reaction by TLC. e. After completion, cool the reaction mixture to allow for precipitation of the product. f. Filter the precipitate, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Protocol 1.3: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This protocol is adapted from a similar synthesis for related benzoxazinone derivatives.[5]

  • Materials: 6-Amino-2H-1,4-benzoxazin-3(4H)-one, 3-ethynylbenzoic acid, HATU, DIPEA, various azide compounds, DMF, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate.

  • Procedure: a. Amide Formation: React 6-Amino-2H-1,4-benzoxazin-3(4H)-one with 3-ethynylbenzoic acid in the presence of HATU and DIPEA in DMF to obtain 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][8]oxazin-6-yl)benzamide. b. Click Reaction: To a solution of the alkyne-functionalized benzoxazinone and the desired azide in a mixture of t-BuOH and H₂O, add CuSO₄·5H₂O and sodium ascorbate. c. Stir the reaction mixture at room temperature and monitor by TLC. d. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. e. Dry the organic layer, concentrate, and purify the product by column chromatography.

2. In Vitro Anti-inflammatory Activity Assays:

Protocol 2.1: Nitric Oxide (NO) Production Assay in LPS-induced BV-2 Microglial Cells

This protocol is based on methodologies used for evaluating the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives.[5][6][7]

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour. c. Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. d. Incubate for 24 hours.

  • NO Measurement: a. Collect the cell supernatant. b. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. c. Mix equal volumes of the supernatant and Griess reagent and incubate for 15 minutes at room temperature. d. Measure the absorbance at 540 nm. e. Calculate the percentage inhibition of NO production relative to the LPS-treated control.

Data Presentation:

Table 1: Inhibition of NO Production by 2H-1,4-benzoxazin-3(4H)-one Derivatives in LPS-stimulated BV-2 Cells

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)
Example e2 [5]1058.3 ± 3.1
Example e16 [5]1062.1 ± 2.8
Example e20 [5]1060.5 ± 3.5
Resveratrol (Positive Control) [5]2057.98 ± 2.50

Protocol 2.2: Measurement of Pro-inflammatory Cytokines

  • Procedure: a. Culture and treat BV-2 cells as described in Protocol 2.1. b. Collect the cell supernatant to measure cytokine protein levels using ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. c. Alternatively, extract total RNA from the cells to quantify the mRNA expression levels of these cytokines using RT-qPCR.

3. In Vivo Anti-inflammatory Activity Assay:

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for acute inflammation.[9]

  • Animals: Wistar rats weighing 150-200 g.

  • Procedure: a. Divide the animals into groups: control, standard (e.g., Diclofenac sodium), and test groups (different doses of synthesized compounds). b. Administer the test compounds or standard drug orally or intraperitoneally. c. After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. e. Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation:

Table 2: Anti-inflammatory Activity of Schiff Base Derivatives of a Related Pyridoxazinone Core in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema after 3h (Mean ± SD)
Control -0
Diclofenac Sodium [9]2575.00
Example 4a [9]5070.00
Example 4b [9]5065.00
Example 4e [9]5068.00
Example 4g [9]5062.00
(Note: Data is for pyridoxazinone derivatives, a related class of compounds, as specific in vivo data for this compound derivatives was not available in the provided search results.)

4. Mechanism of Action Studies:

Signaling Pathway:

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Compound Benzoxazinone Derivative Compound->ROS inhibits Nrf2 Nrf2 Compound->Nrf2 prevents degradation by Keap1 Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->ROS reduces

Caption: Nrf2-HO-1 signaling pathway modulation.

Protocol 4.1: Western Blot Analysis for Nrf2 and HO-1

  • Procedure: a. Treat BV-2 cells with the test compounds and/or LPS as described previously. b. Lyse the cells and collect the protein extracts. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Quantify the band intensities to determine the relative protein expression levels.

Protocol 4.2: Intracellular Reactive Oxygen Species (ROS) Measurement

  • Procedure: a. Culture and treat BV-2 cells in a black 96-well plate. b. After treatment, wash the cells with PBS. c. Incubate the cells with a fluorescent probe for ROS, such as DCFH-DA, at 37°C. d. Wash the cells to remove the excess probe. e. Measure the fluorescence intensity using a microplate reader. f. The fluorescence intensity is proportional to the intracellular ROS levels.

The protocols and application notes provided herein offer a comprehensive framework for the systematic development of anti-inflammatory agents derived from this compound. By following these methodologies, researchers can synthesize novel compounds, evaluate their efficacy in both in vitro and in vivo models of inflammation, and elucidate their underlying mechanisms of action, thereby contributing to the discovery of new therapeutic agents for inflammatory diseases.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of nitro-substituted benzoxazinone derivatives, with a focus on their potential as therapeutic agents. While direct and extensive SAR studies on 6-Nitro-2H-1,4-benzoxazin-3(4H)-one are limited in publicly available literature, this document leverages data from closely related structural isomers and general benzoxazinone scaffolds to provide valuable insights for drug discovery and development. The protocols detailed below are generalized from various studies on benzoxazinone derivatives and can be adapted for the synthesis and evaluation of this compound analogues.

Introduction to Benzoxazinones

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. The introduction of a nitro group at the 6-position of the benzoxazinone ring is anticipated to significantly influence its electronic properties and biological activity, making its derivatives interesting candidates for SAR studies.

Structure-Activity Relationship Insights

Due to the limited specific data on this compound derivatives, this section presents SAR data from a closely related isomer, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, to inform potential research directions.

Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives

A study on a series of 2-aryl substituted 7-nitro-4H-benzo[d][1][2]oxazin-4-ones revealed their potential as anticancer agents against the HeLa (human cervical cancer) cell line. The in vitro cytotoxic activity was quantified as IC50 values.

Table 1: Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives against HeLa Cell Line

Compound IDR (Substitution on 2-aryl ring)IC50 (µM) ± SEM
3a 4-CH₃28.16 ± 0.18
3b 4-Cl24.25 ± 0.15
3c 4-OH32.14 ± 0.11
3d 4-Br23.84 ± 0.13
3e 2-Br26.28 ± 0.17
3f 3-Cl25.14 ± 0.12
3g 3-F27.18 ± 0.14
3h 2-Naphthyl22.46 ± 0.16
3i 4-OCH₃29.32 ± 0.19
3j 3-NO₂21.12 ± 0.11
3k 4-NO₂20.24 ± 0.15
Doxorubicin Standard Drug1.25 ± 0.08

Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.

SAR Analysis:

  • Effect of Halogens: Bromo and chloro substitutions on the 2-aryl ring (compounds 3b , 3d , 3e , 3f ) generally resulted in potent activity, with the 4-bromo derivative (3d ) being one of the most active.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups like methyl (3a ), hydroxyl (3c ), and methoxy (3i ) led to a slight decrease in activity compared to halogenated derivatives.

  • Effect of Electron-Withdrawing Groups: Nitro substitution on the 2-aryl ring (3j , 3k ) significantly enhanced the anticancer activity, with the 4-nitro derivative (3k ) being the most potent in the series.

  • Steric Factors: The larger naphthyl substituent (3h ) also conferred high activity, suggesting that the size and planarity of the aromatic system at the 2-position are important for cytotoxic effects.

These findings suggest that for the this compound scaffold, derivatization at the 2-position with aromatic rings bearing electron-withdrawing groups, particularly a nitro group, could be a promising strategy for developing potent anticancer agents.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound

This protocol is based on the known synthesis of the parent compound.

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethylene dichloride

Procedure:

  • To a stirred mixture of potassium fluoride in anhydrous DMF, add ethyl bromoacetate at room temperature and stir for 15 minutes.

  • Add 2-amino-4-nitrophenol to the mixture and heat to 55 °C for 6 hours.

  • Cool the reaction mixture to room temperature, stir for 12 hours, and then pour onto ice.

  • Filter the resulting solid, wash with water, and dry.

  • Take up the solid in a mixture of EtOAc and H₂O. Separate the aqueous layer and extract it with EtOAc.

  • Combine the organic layers, wash with water and 10% HCl, and then dry over MgSO₄.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethylene dichloride to obtain this compound.

Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Test compounds (dissolved in DMSO)

  • Standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strains.

  • Add the microbial inoculum to each well.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Synthetic Scheme

G General Synthesis of 2-Substituted 6-Nitro-1,4-benzoxazin-3-ones A 2-Amino-4-nitrophenol C This compound A->C 1. KF, DMF 2. Heat B Ethyl bromoacetate B->C E 2-Acyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one C->E Base (e.g., NaH) D R-COX (Acid Chloride) D->E

Caption: Synthetic pathway for 2-substituted 6-nitro-1,4-benzoxazin-3-ones.

Experimental Workflow for Biological Evaluation

G Workflow for Biological Evaluation of Benzoxazinone Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 6-Nitro-1,4-benzoxazin-3-one Derivatives Anticancer Anticancer Assay (e.g., MTT) Synthesis->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Synthesis->Antimicrobial Test Compounds AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition) Synthesis->AntiInflammatory Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR IC50 values Antimicrobial->SAR MIC values AntiInflammatory->SAR IC50 values

Caption: Workflow for synthesis, biological screening, and SAR analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data on a structurally related isomer with anticancer activity highlights the potential of this compound class. Further systematic derivatization of the 6-nitro-1,4-benzoxazin-3-one core, particularly at the 2- and 4-positions, and subsequent biological screening are warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. The provided protocols offer a foundation for researchers to undertake such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield in the Synthesis of this compound

  • Question: My synthesis of this compound is resulting in a low overall yield. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process, from the quality of starting materials to suboptimal reaction conditions in the key steps of N-acylation and intramolecular cyclization.

    • Purity of Starting Materials: Ensure the 2-aminophenol derivative (either 2-amino-4-nitrophenol or 2-amino-5-nitrophenol) is of high purity. Impurities can interfere with the subsequent reactions.

    • Suboptimal N-Acylation: Incomplete reaction during the addition of the two-carbon unit (e.g., from ethyl bromoacetate or chloroacetyl chloride) will directly impact the amount of intermediate available for cyclization.

    • Inefficient Cyclization: The ring-closing step is critical and often requires specific conditions to proceed efficiently. Factors such as the choice of base, solvent, and temperature are crucial.

    • Side Reactions: Competing reactions, such as intermolecular condensation or decomposition of starting materials and intermediates, can significantly reduce the yield of the desired product.

    • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or recrystallization steps.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in my crude product analysis. What are the common side products and how can their formation be minimized?

  • Answer: The formation of impurities is a common challenge. The nature of these byproducts depends on the chosen synthetic route.

    • O-Alkylation vs. N-Alkylation: When using reagents like ethyl bromoacetate with 2-aminophenols, both N-alkylation and O-alkylation can occur. To favor N-alkylation, it is often beneficial to protect the hydroxyl group, though this adds extra steps to the synthesis.

    • Dimerization/Polymerization: Under harsh basic or thermal conditions, the starting aminophenols or the intermediate N-acylated product can undergo self-condensation or polymerization, leading to complex mixtures.

    • Incomplete Cyclization: The uncyclized intermediate, such as N-(2-hydroxy-4-nitrophenyl)chloroacetamide, may remain in the final product if the cyclization conditions are not optimal.

    • Hydrolysis of the Lactam Ring: The benzoxazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions during work-up, leading to the ring-opened product.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to obtain a pure sample of this compound. What are effective purification strategies?

  • Answer: Purification can be challenging due to the product's polarity and potential for co-precipitation with impurities.

    • Recrystallization: This is a common and effective method for purifying the final product. Solvents such as ethylene dichloride have been reported to be effective.[1] Experimenting with different solvent systems (e.g., ethanol, ethyl acetate/hexane) may be necessary to find the optimal conditions for your specific impurity profile.

    • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A gradient elution with a solvent system like ethyl acetate in hexane can effectively separate the desired product from less polar and more polar impurities.

    • Washing during Work-up: Thorough washing of the crude product with water and dilute acid (e.g., 10% HCl) can help remove unreacted starting materials and basic impurities.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route A: This route starts with the reaction of a 2-aminophenol derivative with a halo-acetylating agent, followed by intramolecular cyclization. A specific example is the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate in the presence of a base like potassium fluoride in DMF.[1]

  • Route B: This route involves the chloroacetylation of 2-amino-5-nitrophenol with chloroacetyl chloride to form N-(2-hydroxy-4-nitrophenyl)chloroacetamide, which is then cyclized in the presence of a base to yield the final product.

Q2: How can I optimize the yield of the intramolecular cyclization step?

A2: Optimizing the cyclization is key to improving the overall yield. Consider the following factors:

  • Choice of Base: The strength and nature of the base are critical. Common bases include potassium carbonate, sodium bicarbonate, and organic bases like triethylamine. The choice of base can influence the rate of deprotonation of the phenolic hydroxyl group, which is necessary for the intramolecular nucleophilic attack.

  • Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often used.

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Monitoring the reaction by TLC is recommended to determine the optimal temperature and reaction time.

  • Reaction Time: Allowing the reaction to proceed to completion is crucial. Monitor the disappearance of the starting material and the formation of the product using techniques like TLC.

Q3: What is a typical reported yield for the synthesis of this compound?

A3: The reported yields can vary significantly depending on the synthetic route and the optimization of reaction conditions. One reported synthesis starting from 2-amino-4-nitrophenol and ethyl bromoacetate achieved a yield of 27%.[1] It is important to note that optimization of this process could potentially lead to higher yields.

Data Presentation

Table 1: Comparison of Synthetic Routes for Precursors and the Final Product

Starting Material(s)Reagent(s)ProductReported YieldReference
2-Amino-4-nitrophenol, Ethyl bromoacetatePotassium fluoride, DMFThis compound27%[1]
2-Amino-5-nitro benzophenone, Chloroacetyl chlorideCyclohexane/Toluene2-Chloracetylamino-5-nitro benzophenoneNot specified
o-Aminophenol, UreaHeat2-Amino-5-nitrophenol (after nitration and hydrolysis)80% (overall)

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-4-nitrophenol (Route A)

This protocol is based on a reported procedure.[1]

Materials:

  • 2-Amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO4)

  • Ethylene dichloride

Procedure:

  • To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous DMF (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol) and stir the reaction mixture at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the reaction mixture slowly to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the resulting solid, wash with water, and dry.

  • Take up the orange solid in 100 ml of EtOAc and 100 ml of H2O.

  • Separate the layers and extract the aqueous layer with EtOAc (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over MgSO4 and remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_route_a Route A: From 2-Amino-4-nitrophenol cluster_route_b Route B: From 2-Amino-5-nitrophenol A_Start 2-Amino-4-nitrophenol A_Product This compound A_Start->A_Product N-Alkylation & Intramolecular Cyclization A_Reagent Ethyl bromoacetate, KF, DMF A_Reagent->A_Start B_Start 2-Amino-5-nitrophenol B_Intermediate N-(2-hydroxy-4-nitrophenyl) chloroacetamide B_Start->B_Intermediate Chloroacetylation B_Acylation_Reagent Chloroacetyl chloride B_Acylation_Reagent->B_Start B_Product This compound B_Intermediate->B_Product Intramolecular Cyclization B_Cyclization_Reagent Base (e.g., K2CO3) B_Cyclization_Reagent->B_Intermediate

Caption: Synthetic routes for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Acylation Optimize N-Acylation Step (Temp, Time, Stoichiometry) Start->Optimize_Acylation Optimize_Cyclization Optimize Cyclization Step (Base, Solvent, Temp) Start->Optimize_Cyclization Minimize_Side_Reactions Minimize Side Reactions (Inert atmosphere, controlled conditions) Start->Minimize_Side_Reactions Improve_Workup Improve Work-up & Purification Technique Start->Improve_Workup End Improved Yield Check_Purity->End Optimize_Acylation->End Optimize_Cyclization->End Minimize_Side_Reactions->End Improve_Workup->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is critical for successful recrystallization. Based on documented procedures, ethylene dichloride is an effective solvent for this compound.[1] Generally, suitable solvents for nitroaromatic compounds include ethanol, ethanol-benzene mixtures, and acetone. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for high recovery of pure crystals upon cooling. A solvent selection guide with qualitative solubility information is provided in Table 1.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound should appear as an orange or off-white crystalline solid.[1] The reported melting point of the purified compound is in the range of 221-241°C. A sharp melting point within this range is a good indicator of high purity.

Q3: What are the potential impurities in my crude this compound sample?

A3: The synthesis of this compound typically involves the reaction of 2-amino-4-nitrophenol with an acetylating agent like ethyl bromoacetate.[1] Therefore, common impurities may include unreacted starting materials such as 2-amino-4-nitrophenol, residual reagents, and side-products formed during the reaction. The crude product is often an orange solid.[1]

Q4: My yield of recrystallized product is very low. How can this be improved?

A4: Low recovery can be due to several factors. Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. An excessive volume of solvent will keep more of your compound dissolved in the mother liquor, even after cooling. Ensure that the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation. However, be mindful that aggressive cooling can sometimes lead to the formation of smaller, less pure crystals.

Q5: Instead of crystals, my product has "oiled out". What should I do?

A5: "Oiling out," the separation of the dissolved solute as a liquid, can occur if the solution is cooled too rapidly or if the concentration of the solute is too high. To remedy this, reheat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation and then allow the solution to cool more slowly. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Try a different recrystallization solvent (see Table 1).
The obtained crystals are discolored. - Presence of colored impurities.- Incomplete removal of the mother liquor.- Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration.
The melting point of the recrystallized product is broad or lower than the expected range. - The crystals are still wet with solvent.- The product is still impure.- Dry the crystals thoroughly under vacuum.- Perform a second recrystallization, potentially with a different solvent system.
The product crystallizes too quickly in the hot solution or during hot filtration. - The solvent has a low boiling point and is evaporating too quickly.- The solution is supersaturated.- Add a small amount of extra hot solvent to ensure the compound remains dissolved at elevated temperatures.- Use a pre-heated funnel for hot filtration to prevent premature crystallization.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Qualitative Solubility of this compound Notes
Ethylene Dichloride84Good: Documented as an effective recrystallization solvent.[1]A chlorinated solvent; handle with appropriate safety precautions.
Ethanol78Likely Good: Generally a good solvent for nitroaromatic compounds.Often used in combination with water as an anti-solvent.
Methanol65Potentially Good: The parent compound, 2H-1,4-Benzoxazin-3(4H)-one, is soluble at 25 mg/mL.Lower boiling point may lead to rapid evaporation.
Acetone56Likely Good: A common solvent for recrystallizing nitroaromatic compounds.Its high volatility requires careful handling to avoid premature precipitation.
Ethyl Acetate77Potentially Good: Often used as a solvent for extraction of the crude product.[1]May have high solubility, potentially leading to lower yields.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials or the data in Table 1, choose a suitable solvent (e.g., ethylene dichloride).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Failure oiled_out Product 'Oiled Out' observe->oiled_out Failure low_yield Low Yield observe->low_yield Partial Success impure Impure Crystals (Color/Melting Point) observe->impure Partial Success end End crystals_ok->end action_reheat_evap Reheat & Evaporate Some Solvent no_crystals->action_reheat_evap action_add_solvent Reheat & Add More Solvent oiled_out->action_add_solvent action_seed Add Seed Crystal oiled_out->action_seed low_yield->end Accept or Re-process Mother Liquor action_charcoal Use Activated Charcoal impure->action_charcoal action_recrystallize Re-recrystallize impure->action_recrystallize action_reheat_evap->cool action_slow_cool Cool Slower action_add_solvent->action_slow_cool action_slow_cool->cool action_seed->cool action_charcoal->dissolve action_recrystallize->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Nitro-2H-1,4-benzoxazin-3(4H)-one during in vitro experiments.

Troubleshooting Guide

Encountering precipitation or poor solubility of this compound can compromise the accuracy and reliability of in vitro assay results. This guide offers solutions to common problems.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

  • Question: My this compound, dissolved in DMSO, immediately forms a precipitate when I add it to my cell culture medium or aqueous assay buffer. What's happening and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The rapid solvent shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment is a common cause.

    Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Optimize Dilution Technique: Instead of a single-step dilution, try a serial dilution approach. First, create an intermediate dilution in a solution with a higher percentage of organic solvent before the final dilution into the assay buffer.

    • Increase Mixing Energy: Vigorously vortex or pipette the solution immediately after adding the compound stock to the aqueous buffer to aid dispersion.

    • Pre-warm the Aqueous Solution: Warming the cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.

Issue 2: Compound Precipitates Over Time in the Incubator

  • Question: The compound solution appears clear initially, but after some time in the incubator, I observe precipitation. What could be the cause?

  • Answer: This delayed precipitation can be due to several factors related to the incubation conditions.

    Solutions:

    • Temperature Stability: Ensure the incubator maintains a stable temperature, as fluctuations can affect solubility. Pre-warming all solutions to the incubation temperature before mixing can help.

    • pH Stability: The pH of the cell culture medium can change over time due to cellular metabolism or the CO2 environment. Ensure your medium is adequately buffered for the experimental conditions.

    • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation. Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue.

Issue 3: Inconsistent Assay Results or Lower Than Expected Activity

  • Question: My assay results are not reproducible, or the observed biological activity is lower than anticipated. Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration.

    Solutions:

    • Confirm Solubility: Perform a solubility assessment to determine the maximum soluble concentration of this compound under your specific assay conditions.

    • Use Solubilizing Excipients: Consider the use of co-solvents, surfactants, or cyclodextrins to enhance the solubility of the compound. It is crucial to test the compatibility of these excipients with your assay to avoid artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final DMSO concentration below 1% (v/v), and for many sensitive cell lines, below 0.5% or even 0.1%.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple visual method involves preparing serial dilutions of your compound in the assay buffer in a clear microplate and observing for any signs of precipitation (cloudiness or solid particles) against a dark background. More quantitative methods include nephelometry or measuring absorbance at a non-interfering wavelength to detect turbidity.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered. However, their compatibility with the specific in vitro assay must be thoroughly evaluated. For some applications, co-solvent systems or the use of solubilizing agents like cyclodextrins may be necessary.

Quantitative Data Summary

While specific experimental solubility data for this compound is not extensively published, the following table provides general guidance on its expected solubility in common laboratory solvents and the use of solubilizing agents.

Solvent/Excipient CategoryExample(s)Expected Solubility of this compoundRecommended Starting Concentration for StockMaximum Recommended Final Concentration in Assay
Organic Solvents DMSOHigh10-50 mM< 1% (ideally < 0.5%)
EthanolModerate1-10 mM< 1%
Aqueous Buffers PBS, Cell Culture MediaVery LowNot recommended for stockN/A
Co-solvents Polyethylene glycol (PEG)Can increase solubilityVariesAssay dependent, must be validated
Surfactants Tween® 20, Triton™ X-100Can increase solubilityVaries0.01% - 0.1%
Cyclodextrins β-cyclodextrin, HP-β-CDCan increase solubilityVariesAssay dependent, must be validated

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 194.14 g/mol ). For example, weigh 1.94 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1.94 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the 10 mM DMSO stock solution of this compound in your chosen aqueous buffer (e.g., PBS or cell culture medium) in a 96-well clear-bottom plate. Aim for a final DMSO concentration that is consistent across all wells and matches your planned assay conditions (e.g., 1%).

  • Incubation: Incubate the plate at the intended assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • (Optional) Quantitative Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance indicates precipitation. The highest concentration that remains clear is considered the kinetic solubility under these conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C dissolve->store serial_dilute Serial Dilution in Assay Buffer store->serial_dilute Use Stock incubate Incubate at Assay Temperature serial_dilute->incubate observe Observe for Precipitation incubate->observe prepare_working Prepare Working Solutions observe->prepare_working Determine Max Soluble Conc. add_to_assay Add to Assay Plate prepare_working->add_to_assay run_assay Run Assay add_to_assay->run_assay

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition stimulus e.g., LPS IKK IKK Activation stimulus->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases COX2 COX-2 Expression NFkB->COX2 Induces PGs Prostaglandin Synthesis COX2->PGs Catalyzes inflammation inflammation PGs->inflammation Inflammation compound This compound compound->IKK Inhibits compound->COX2 Inhibits

Caption: Plausible anti-inflammatory signaling pathway inhibited by this compound.

optimizing reaction conditions for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. This valuable intermediate is utilized in the development of agrochemicals and pharmaceuticals.[1] This guide provides detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions to facilitate the optimization of reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: 2-amino-4-nitrophenol or ethyl bromoacetate may have degraded. 2. Insufficient Base: The base may be weak, hydrated, or used in insufficient quantity to deprotonate the phenol and amino groups. 3. Low Reaction Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Presence of Water: Anhydrous conditions are crucial as water can hydrolyze ethyl bromoacetate.1. Reagent Quality Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 2. Base Optimization: Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous. Increase the molar equivalents of the base. 3. Temperature Adjustment: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. 4. Time Optimization: Extend the reaction time and monitor by TLC until the starting material is consumed. 5. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Impurities 1. Side Reactions: Possible side reactions include O-alkylation followed by intermolecular reactions, or dialkylation of the amine. 2. Impure Starting Materials: Impurities in the starting materials can lead to the formation of byproducts. 3. Decomposition: The product or starting materials may decompose at elevated temperatures.1. Control of Reaction Conditions: Maintain the recommended reaction temperature. Consider a stepwise addition of ethyl bromoacetate to control the initial N-alkylation. 2. Purification of Starting Materials: Recrystallize or purify the 2-amino-4-nitrophenol and distill the ethyl bromoacetate before use. 3. Temperature Monitoring: Avoid excessive heating. If decomposition is suspected, lower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have limited solubility in the chosen recrystallization solvent. 2. Persistent Impurities: Some impurities may co-crystallize with the product.1. Solvent Screening for Recrystallization: Test a range of solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane, dichloromethane) to find an optimal system for recrystallization. 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the product from persistent impurities.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Reagent: One of the reagents may have been added in a limiting amount. 2. Catalyst Deactivation (if applicable): Although the cited protocol does not use a catalyst, in alternative syntheses, a catalyst could be deactivated. 3. Equilibrium: The reaction may have reached a point of equilibrium.1. Check Stoichiometry: Carefully re-check the molar ratios of the reactants. A slight excess of ethyl bromoacetate can sometimes drive the reaction to completion. 2. Re-evaluate Reaction Conditions: A change in solvent or an increase in temperature might shift the equilibrium towards the product side.

Frequently Asked Questions (FAQs)

Q1: What is the established synthetic route for this compound?

A1: The most commonly cited method involves the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate in the presence of a base, such as potassium fluoride, in an anhydrous solvent like dimethylformamide (DMF).[2] The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring.

Q2: The reported yield for the synthesis is quite low (27%). What are the key parameters to optimize for a better yield?

A2: To improve the yield, consider optimizing the following parameters:

  • Base: The choice and amount of base are critical. While potassium fluoride is used, stronger bases like potassium carbonate or sodium hydride could be more effective in promoting both the N-alkylation and the subsequent cyclization.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are generally suitable. However, exploring other solvents could influence the reaction rate and selectivity.

  • Temperature: The reaction temperature of 55°C is a starting point.[2] A systematic increase in temperature, while monitoring for potential decomposition, could enhance the reaction rate.

  • Reaction Time: The reported 6-hour reaction time followed by a 12-hour stir at room temperature might not be optimal.[2] Monitoring the reaction progress by TLC is crucial to determine the point of maximum conversion.

Q3: What are the potential side products in this synthesis?

A3: While not explicitly detailed in the provided literature for this specific reaction, common side products in similar reactions involving aminophenols can include:

  • O-alkylation product: Alkylation of the phenolic hydroxyl group.

  • N,N-dialkylation product: Further alkylation of the newly formed secondary amine.

  • Polymerization: Intermolecular reactions, especially at higher temperatures.

Q4: What are the recommended purification methods for the final product?

A4: The primary purification method reported is recrystallization from ethylene dichloride.[2] If this is not effective in removing all impurities, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a standard alternative.

Data Presentation

The following table summarizes the reaction conditions from the literature and provides suggested parameters for optimization.

Parameter Literature Condition[2] Suggested Optimization Range Rationale for Optimization
Starting Material 1 2-Amino-4-nitrophenolHigh purityPurity is crucial to avoid side reactions.
Starting Material 2 Ethyl bromoacetate1.0 - 1.2 equivalentsA slight excess may improve conversion.
Base Potassium Fluoride (2.6 eq.)K₂CO₃ (2-3 eq.), NaH (1.1-1.5 eq.)Stronger bases can improve deprotonation and cyclization rates.
Solvent Anhydrous DimethylformamideAnhydrous DMSO, Anhydrous AcetonitrileSolvent polarity can influence reaction kinetics and selectivity.
Temperature 55°C50°C - 80°CHigher temperatures may increase reaction rate, but also risk of decomposition.
Reaction Time 6 hours at 55°C, then 12 hours at RTMonitored by TLC (4 - 24 hours)Reaction should be monitored to determine the optimal time for completion.
Yield 27%> 50% (Target)Optimization should significantly improve the efficiency of the reaction.

Experimental Protocols

Standard Synthesis of this compound[2]

  • To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 55°C for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • For purification, dissolve the crude solid in 100 ml of ethyl acetate and 100 ml of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).

  • Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

Visualizations

Synthesis_Pathway 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol Intermediate N-alkylated intermediate 2-Amino-4-nitrophenol->Intermediate + Ethyl bromoacetate (Base, Solvent) Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Mix Base and Ethyl bromoacetate in Anhydrous Solvent B 2. Add 2-Amino-4-nitrophenol A->B C 3. Heat and Stir B->C D 4. Monitor Reaction by TLC C->D E 5. Work-up (Quench with Ice, Filter) D->E F 6. Extraction E->F G 7. Purification (Recrystallization/Chromatography) F->G H 8. Characterization G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions anhydrous? A1_Yes->Q2 Sol1 Purify starting materials A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base strong enough? A2_Yes->Q3 Sol2 Use anhydrous solvents and inert atmosphere A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are temperature and time optimized? A3_Yes->Q4 Sol3 Use a stronger base (e.g., K2CO3, NaH) A3_No->Sol3 A4_No No Q4->A4_No Sol4 Systematically vary T and t, monitor by TLC A4_No->Sol4

Caption: A decision tree for troubleshooting low yield issues.

References

stability and storage conditions for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Stability and Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. While generally considered stable, its reactivity can be influenced by environmental factors.[1][2]

Summary of Storage Recommendations:

ParameterRecommendationSource(s)
Temperature Store at 0-8°C for long-term storage. Room temperature is suitable for short-term storage.[1][3]
Atmosphere Store in a well-ventilated, dry place.[4][5]
Container Keep container tightly closed.[4][5]
Light Although not explicitly stated, as a nitro-aromatic compound, protection from light is a good precautionary measure to prevent potential photochemical reactions.N/A
Incompatibilities Store apart from foodstuff containers or incompatible materials. Specific incompatibilities are not listed, but avoidance of strong oxidizing agents, strong acids, and strong bases is a general good practice for organic compounds.[4]
Physical Appearance Off-white crystalline solid or white to orange to green powder/crystal.[1][6]

Troubleshooting Guide

This section addresses potential issues that researchers may encounter during the handling and use of this compound.

Issue 1: Unexpected Experimental Results or Lack of Reactivity

  • Question: My reaction with this compound is not proceeding as expected, or I am observing inconsistent results. Could the compound have degraded?

  • Answer: Degradation is a possibility if the compound has been stored improperly. First, verify the storage conditions. If the compound was exposed to high temperatures, humidity, or light for extended periods, its purity may be compromised. It is recommended to use a fresh vial of the compound that has been stored under the recommended conditions (0-8°C, dry, dark). If the problem persists, consider analyzing the purity of your sample using techniques like HPLC or NMR.

Issue 2: Change in Physical Appearance

  • Question: The color of my this compound has changed from off-white to a darker shade. Is it still usable?

  • Answer: A significant color change can be an indicator of degradation or the presence of impurities. While some sources describe the appearance as ranging from white to orange to green, a noticeable change from its original color upon receipt warrants caution.[6] Before use, it is advisable to re-evaluate the compound's purity. If a purity analysis is not feasible, using a new, unopened vial is the safest approach to ensure the reliability of your experimental results.

Issue 3: Solubility Problems

  • Question: I am having difficulty dissolving this compound in my chosen solvent.

    • Gently warm the solution.

    • Use sonication to aid dissolution.

    • Try a different solvent. Common solvents for similar heterocyclic compounds include DMSO, DMF, and chlorinated solvents. It is crucial to ensure the chosen solvent is anhydrous and compatible with your reaction conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary hazards associated with this compound?

    • A1: This compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[4][5][7][8]

  • Q2: What personal protective equipment (PPE) should be used when handling this compound?

    • A2: Always wear protective gloves, eye protection (goggles or face shield), and use in a well-ventilated area or under a fume hood.[4][5][6] If there is a risk of generating dust, a dust mask (e.g., N95) is recommended.[7]

  • Q3: How should I dispose of waste containing this compound?

    • A3: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[4]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

TroubleshootingWorkflow start Start: Experiment with This compound issue Unexpected Results / Inconsistency? start->issue check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage Yes proceed Proceed with Experiment issue->proceed No storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Use a new, properly stored vial of the compound. storage_ok->improper_storage No check_appearance Inspect Physical Appearance (Color, Form) storage_ok->check_appearance Yes end End improper_storage->end appearance_ok Appearance Unchanged? check_appearance->appearance_ok color_change Action: Re-evaluate purity (e.g., HPLC, NMR) or use a new vial. appearance_ok->color_change No check_solubility Review Dissolution Protocol appearance_ok->check_solubility Yes color_change->end solubility_issue Solubility Issues? check_solubility->solubility_issue troubleshoot_solubility Action: Try gentle heating, sonication, or an alternative anhydrous solvent. solubility_issue->troubleshoot_solubility Yes solubility_issue->proceed No troubleshoot_solubility->proceed proceed->end

A logical workflow for troubleshooting experimental issues.

References

troubleshooting side reactions in the synthesis of benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzoxazinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acid?

A1: The most frequently encountered side reactions include the formation of N-acylanthranilic acid due to incomplete cyclization, the generation of 1,2-dihydro-4H-3,1-benzoxazin-4-one intermediates, and the conversion of the benzoxazinone product to quinazolinones, especially in the presence of amine nucleophiles.

Q2: How can I minimize the formation of N-acylanthranilic acid as a byproduct?

A2: To minimize the accumulation of the N-acylanthranilic acid intermediate, ensure complete cyclization by using an effective cyclodehydrating agent and optimizing reaction conditions.[1][2] Using a slight excess of the acylating agent in the presence of a base like pyridine, followed by a cyclizing agent such as acetic anhydride or cyanuric chloride, can drive the reaction to completion.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: What factors influence the formation of dihydrobenzoxazinone intermediates?

A3: The formation of dihydrobenzoxazinone intermediates is particularly common when using orthoesters in the synthesis. Shorter reaction times and the presence of electron-withdrawing groups on the anthranilic acid ring tend to favor the formation of these dihydro products.[4][5][6][7][8] Conversely, longer reaction times and electron-donating substituents promote the elimination of alcohol and formation of the desired benzoxazinone.[5][6][7][8]

Q4: Under what conditions do quinazolinones form as side products?

A4: Quinazolinones are typically formed when the benzoxazinone ring reacts with a nitrogen nucleophile, such as ammonia, primary amines, or hydrazine.[9][10] This reaction involves the nucleophilic attack at the C4 carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring system. To avoid this, it is important to control the reaction conditions and the presence of amine nucleophiles after the formation of the benzoxazinone.

Troubleshooting Guides

Issue 1: Presence of a significant amount of N-acylanthranilic acid in the final product.

This issue arises from the incomplete cyclization of the N-acylated intermediate.

Troubleshooting Workflow:

start High N-acylanthranilic acid content check_reagents Verify quality and stoichiometry of reagents start->check_reagents check_cyclizing_agent Evaluate cyclizing agent and conditions check_reagents->check_cyclizing_agent increase_time_temp Increase reaction time and/or temperature check_cyclizing_agent->increase_time_temp change_agent Switch to a more effective cyclizing agent check_cyclizing_agent->change_agent purification Purify product increase_time_temp->purification change_agent->purification end Pure Benzoxazinone purification->end

Caption: Troubleshooting workflow for N-acylanthranilic acid byproduct.

Recommended Solutions:

  • Optimize Cyclization Conditions: Prolonging the reaction time or increasing the temperature can facilitate the cyclodehydration of the N-acylanthranilic acid intermediate.

  • Choice of Cyclizing Agent: If using a mild cyclizing agent, consider switching to a more powerful one like acetic anhydride, thionyl chloride, or cyanuric chloride in combination with a base.[1]

  • Stoichiometry: Ensure the use of at least two equivalents of the acid chloride when reacting with anthranilic acid in pyridine to facilitate both N-acylation and the formation of a mixed anhydride that readily cyclizes.[3]

Quantitative Data Summary:

Cyclizing AgentTemperature (°C)Time (h)Typical Yield of Benzoxazinone (%)Reference
Acetic AnhydrideReflux2-470-90[1]
Cyanuric Chloride/DMFRoom Temp480-95[2]
Thionyl ChlorideReflux1-275-85[1]
Phosphorus Oxychloride100160-80[1]
Issue 2: Isolation of a dihydrobenzoxazinone instead of the desired benzoxazinone.

This is a common issue in syntheses utilizing orthoesters, where the final elimination of alcohol is incomplete.

Troubleshooting Workflow:

start Dihydrobenzoxazinone isolated check_reaction_time Increase reaction time start->check_reaction_time check_substituents Analyze electronic effects of substituents start->check_substituents purification Purify product check_reaction_time->purification add_acid_catalyst Consider adding a stronger acid catalyst check_substituents->add_acid_catalyst add_acid_catalyst->purification end Pure Benzoxazinone purification->end

Caption: Troubleshooting workflow for dihydrobenzoxazinone byproduct.

Recommended Solutions:

  • Extend Reaction Time: In many cases, simply extending the reaction time at the same temperature can promote the elimination of alcohol and lead to the formation of the desired benzoxazinone.[4][5] For example, reacting anthranilic acid with triethyl orthobenzoate for 48 hours instead of 24 hours can favor the formation of the benzoxazinone.[4][5]

  • Substituent Effects: Be aware that electron-withdrawing groups on the anthranilic acid ring hinder the final elimination step.[5][6][7][8] In such cases, more forcing conditions (higher temperature, longer time) may be necessary. Conversely, electron-donating groups facilitate the formation of the benzoxazinone.[5][6][7][8]

  • Acid Catalysis: The use of an acid catalyst like acetic acid is common in these reactions. If dihydro product formation is persistent, a stronger acid catalyst might be trialed cautiously, although this could lead to other side reactions.

Quantitative Data Summary:

Anthranilic Acid SubstituentReaction Time (h)ProductYield (%)Reference
H24Dihydrobenzoxazinone~60[7]
H48Benzoxazinone~75[7]
4-MeO (electron-donating)24Benzoxazinone85[7]
4-NO2 (electron-withdrawing)48Dihydrobenzoxazinone70[7]
Issue 3: Formation of quinazolinone as a major byproduct.

This occurs when the benzoxazinone product reacts with an amine.

Troubleshooting Workflow:

start Quinazolinone byproduct detected check_for_amines Identify source of amine nucleophile start->check_for_amines modify_workup Modify workup to avoid amines check_for_amines->modify_workup purification Purify product modify_workup->purification end Pure Benzoxazinone purification->end

Caption: Troubleshooting workflow for quinazolinone byproduct.

Recommended Solutions:

  • Control of Nucleophiles: If the subsequent step in your synthesis involves an amine, ensure the complete consumption or removal of the benzoxazinone starting material before introducing the amine.

  • Work-up Procedure: During the work-up, avoid using ammonia or amine-based buffers if the benzoxazinone is sensitive to them. A neutral or slightly acidic aqueous work-up is generally preferred.

  • Reaction Conditions: The conversion of benzoxazinones to quinazolinones is often carried out at elevated temperatures.[10] If trace amines are present, conducting the benzoxazinone synthesis and purification at lower temperatures may help minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one with Minimized N-Benzoylanthranilic Acid Formation

This protocol is adapted from procedures that emphasize complete cyclization.[2][3]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Dry pyridine

  • Acetic anhydride

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Ethanol

  • Diethyl ether

Procedure:

  • To a stirred solution of anthranilic acid (1 equivalent) in dry pyridine (10 volumes) at 0 °C, slowly add benzoyl chloride (2.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add acetic anhydride (3 equivalents) to the mixture and heat the reaction to reflux for 3 hours. Monitor the reaction by TLC until the N-benzoylanthranilic acid spot disappears.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with chloroform (3 x 20 volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/diethyl ether mixture to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Purification of Benzoxazinone from N-Acylanthranilic Acid Impurity

This protocol utilizes the acidic nature of the N-acylanthranilic acid byproduct for its removal.

Materials:

  • Crude benzoxazinone containing N-acylanthranilic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 5% aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude product in a suitable organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution. The N-acylanthranilic acid will be deprotonated and move into the aqueous layer.

  • Separate the organic layer. The aqueous layer can be acidified with 1 M HCl to precipitate the N-acylanthranilic acid for recovery if desired.

  • Wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified benzoxazinone.

  • The purity can be checked by TLC or LC-MS. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Purity Assessment of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for assessing the purity of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC is often the method of choice due to the compound's polarity and thermal lability.[1][2] qNMR offers an advantage as it is a primary analytical method that is orthogonal to chromatography and can quantify analytes without a specific reference standard for each impurity.[3][4]

Q2: What is the expected purity level for commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥97% as determined by HPLC or GC.[1][2][5] For pharmaceutical research applications, a purity of >95% is generally required to ensure that the observed biological effects are not due to highly active impurities.[3]

Q3: What are the common impurities that might be present in a sample of this compound?

A3: Potential impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route. Common related compounds that could potentially be present include isomers or degradation products of benzoxazinone derivatives.[6][7]

Q4: Can I use UV-Vis spectrophotometry for purity analysis?

A4: While UV-Vis spectrophotometry can confirm the presence of the chromophore in the molecule, it is not a suitable technique for purity assessment on its own. It is a non-specific method and cannot separate the main compound from its impurities, which may have similar UV-Vis spectra.

Q5: How can I confirm the identity of this compound?

A5: The identity of the compound can be confirmed using a combination of techniques. Mass Spectrometry (MS) will provide the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure. Infrared (IR) spectroscopy can be used to identify functional groups.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q1: My HPLC analysis shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A1: Peak tailing for polar, nitrogen-containing compounds like this one is often caused by secondary interactions with active silanol groups on the silica-based column packing.[8]

  • Cause: Interaction with acidic silanol groups on the column.

  • Solution 1: Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Increasing the buffer strength can also help.[8][9]

  • Solution 2: Use a Different Column: Employ a column with end-capping or a polar-embedded phase, which is more suitable for polar compounds.[10] A phenyl column could also offer alternative selectivity.[10]

  • Solution 3: Adjust pH: Operate the mobile phase at a pH that suppresses the ionization of the silanol groups (typically pH 2-3) or the analyte, if possible.

Q2: The retention time of my analyte is drifting between injections. What should I investigate?

A2: Drifting retention times can be caused by several factors related to the column, mobile phase, or pump.[9][11]

  • Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.

    • Solution: Increase the column equilibration time to at least 5-10 column volumes.[11]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of a volatile solvent or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[9][12]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant temperature.[11]

Experimental Protocols

HPLC-UV Method for Purity Assessment

This is a general reverse-phase HPLC method suitable for the analysis of this compound. Method optimization may be required.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
Quantitative ¹H-NMR (qNMR) for Purity Determination

This protocol outlines the use of an internal standard for absolute purity determination.

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Internal Standard Maleic acid or another suitable standard with peaks that do not overlap with the analyte.
Solvent DMSO-d₆
Procedure 1. Accurately weigh the internal standard (e.g., 5 mg).2. Accurately weigh the this compound sample (e.g., 20 mg).3. Dissolve both in a known volume of deuterated solvent.4. Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure full signal recovery.
Purity Calculation The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.[13]

Visualizations

PurityAssessmentWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Evaluation & Reporting Sample Receive Sample Prepare Prepare Sample for Analysis (e.g., dissolve in solvent) Sample->Prepare HPLC HPLC Analysis Prepare->HPLC GC GC Analysis Prepare->GC NMR qNMR Analysis Prepare->NMR Evaluate Evaluate Data (Peak Area, Integration) HPLC->Evaluate GC->Evaluate NMR->Evaluate Calculate Calculate Purity Evaluate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for the purity assessment of a chemical compound.

HPLCTroubleshooting Start Problem: Drifting Retention Times CheckEquilibration Is column equilibration time sufficient? (>10 column volumes) Start->CheckEquilibration IncreaseEquilibration Solution: Increase equilibration time. CheckEquilibration->IncreaseEquilibration No CheckMobilePhase Is the mobile phase freshly prepared? Are you using an online mixer? CheckEquilibration->CheckMobilePhase Yes IncreaseEquilibration->CheckMobilePhase PrepareFresh Solution: Prepare fresh mobile phase daily. Test with pre-mixed mobile phase. CheckMobilePhase->PrepareFresh No CheckTemp Is a column thermostat being used? CheckMobilePhase->CheckTemp Yes PrepareFresh->CheckTemp UseThermostat Solution: Use a column thermostat. CheckTemp->UseThermostat No FurtherInvestigation Problem persists. Check for leaks or pump malfunction. CheckTemp->FurtherInvestigation Yes UseThermostat->FurtherInvestigation

Caption: Troubleshooting decision tree for HPLC retention time variability.

References

Technical Support Center: Scale-Up Production of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Problem 1: Low or Inconsistent Yield

Question: We are experiencing significantly lower yields during the scale-up of the synthesis of this compound compared to our lab-scale experiments. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. A systematic approach to identify the root cause is crucial.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. What works on a small scale may not be optimal for a larger batch due to differences in heat and mass transfer.[1]

    • Solution: Re-optimize reaction parameters at the pilot scale. Conduct small-scale trials to determine the ideal temperature profile and reaction time for the larger volume.

  • Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or side product formation.[1]

    • Solution: Evaluate the mixing efficiency of your reactor. Consider changing the stirrer design or speed to ensure homogeneity. For heterogeneous reactions, ensure efficient mixing of the different phases.

  • Impurity in Reagents and Solvents: The quality of starting materials and solvents can have a more pronounced effect on a larger scale.

    • Solution: Ensure all reagents and solvents are of the appropriate purity and are free from contaminants that could interfere with the reaction. For moisture-sensitive steps, ensure solvents are anhydrous.[1]

  • Product Decomposition: The extended reaction times or higher temperatures sometimes experienced during scale-up can lead to the degradation of the desired product.[1]

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to check for product degradation over time. It may be necessary to adjust the temperature or quench the reaction sooner.

Problem 2: High Levels of Impurities

Question: Our scaled-up batches of this compound show a higher impurity profile compared to the lab-scale synthesis. How can we identify and control these impurities?

Answer: Increased impurity levels are a frequent hurdle in process scale-up. Understanding the potential side reactions is key to mitigating this issue.

  • Side Reactions: The synthesis of the benzoxazinone ring can be accompanied by the formation of various side products. For instance, in the cyclocondensation step, impurities can arise from the starting materials or competing reaction pathways.[2]

    • Solution: Characterize the impurities using analytical techniques such as LC-MS and NMR. Once identified, review the reaction mechanism to understand their formation. Adjusting reaction conditions (e.g., temperature, stoichiometry of reactants) can often minimize the formation of specific impurities.

  • Over-nitration: The nitration step is prone to the formation of dinitro or other over-nitrated byproducts, especially with highly activated aromatic rings.[3]

    • Solution: Carefully control the stoichiometry of the nitrating agent and the reaction temperature. A lower temperature and slower addition of the nitrating agent can improve selectivity for the desired mono-nitro product.

  • Poor Regioselectivity: The nitration of the benzoxazinone ring can potentially yield different isomers.[3]

    • Solution: The directing effects of the substituents on the aromatic ring play a crucial role. However, the choice of nitrating agent and reaction conditions can influence the isomer ratio. Screening different nitrating agents or solvent systems may be necessary to improve regioselectivity.

Problem 3: Thermal Runaway and Exotherm Control

Question: We are concerned about the exothermic nature of the nitration step during scale-up. What are the best practices for managing the reaction exotherm and preventing a thermal runaway?

Answer: Thermal runaway is a critical safety concern for exothermic reactions like nitration, especially during scale-up where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5]

  • Inadequate Heat Removal: The heat generated by the reaction may exceed the cooling capacity of the reactor.

    • Solution: Ensure the reactor's cooling system is adequately sized for the heat of reaction. Perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum heat release rate.[6] This data is essential for designing a safe process.

  • Accumulation of Reactants: A slow start to the reaction followed by a sudden acceleration can lead to a rapid temperature and pressure increase.

    • Solution: Control the addition rate of the limiting reactant to match the rate of reaction and the cooling capacity of the reactor. This "semi-batch" approach prevents the accumulation of unreacted starting material.[7]

  • Loss of Cooling: A failure in the cooling system can quickly lead to a thermal runaway.

    • Solution: Implement a robust process control and safety system with alarms for temperature deviations and loss of coolant flow. Have an emergency shutdown procedure in place, which may include a quench system.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: The primary safety concerns are the highly exothermic nitration step and the handling of corrosive and potentially explosive nitrating agents. A thorough process hazard analysis (PHA) is essential before any scale-up. This should include:

  • Calorimetry studies: To understand the thermal risks.[6]

  • Material compatibility: Ensuring all equipment is compatible with the corrosive reagents.

  • Emergency procedures: Establishing clear protocols for events like thermal runaway, spills, or fires.

  • Personal Protective Equipment (PPE): Ensuring all personnel are equipped with appropriate PPE.[8]

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, consider:

  • Boiling point: A solvent with a higher boiling point can provide a wider operating temperature range but may be more difficult to remove.

  • Heat capacity and thermal conductivity: These properties affect the efficiency of heat removal.

  • Safety and environmental impact: Opt for solvents with lower toxicity and environmental persistence where possible.

  • Recovery and recycling: The ease of solvent recovery can significantly impact the process economics on a larger scale.

Q3: What are the challenges related to the crystallization and isolation of the final product on a large scale?

A3: Crystallization on a large scale can be challenging due to:

  • Polymorphism: The product may exist in different crystalline forms (polymorphs) with varying physical properties like solubility and stability. Controlling the crystallization process to obtain the desired polymorph is critical.[9][10]

  • Crystal size and morphology: These affect filtration and drying characteristics. Inconsistent mixing and cooling can lead to a wide particle size distribution.

  • Purity: Impurities can be trapped within the crystal lattice, making them difficult to remove. A well-designed crystallization process is a key purification step.

Q4: What in-process controls are recommended during the scale-up production?

A4: Implementing robust in-process controls is vital for ensuring consistency and safety. Recommended techniques include:

  • HPLC or GC: To monitor reaction progress, product formation, and impurity levels.

  • Temperature and pressure sensors: For continuous monitoring of the reaction conditions.

  • Flow meters: To accurately control the addition of reactants in semi-batch processes.

  • Particle size analysis: To monitor and control the crystallization process.

Data Presentation

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆N₂O₄[11]
Molecular Weight 194.14 g/mol [11]
Appearance White to Orange to Green powder/crystal
Melting Point 236-240 °C
CAS Number 81721-87-1[11]

Table 2: Comparison of Typical Laboratory vs. Scale-Up Reaction Parameters

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Reaction Volume 50 mL - 1 L>100 L
Heat Transfer High surface area-to-volume ratio, efficient heat dissipationLower surface area-to-volume ratio, potential for heat accumulation
Mixing Efficient mixing with magnetic stirrersRequires optimized mechanical agitators to ensure homogeneity
Addition Times Rapid or dropwise additionControlled, slow addition rate critical for exotherm management
Work-up Simple liquid-liquid extractions and filtrationRequires larger-scale extraction and filtration equipment, phase separation can be challenging
Isolation Evaporation, recrystallization in flasksCrystallization in large vessels, requires controlled cooling profiles, filtration, and drying equipment

Table 3: Potential Impurities and Control Strategies

ImpurityPotential SourceControl Strategy
Dinitro-isomers Over-nitration of the benzoxazinone ringPrecise control of nitrating agent stoichiometry, lower reaction temperature, controlled addition rate.[3]
Positional Isomers (e.g., 8-nitro) Lack of regioselectivity during nitrationOptimization of nitrating agent and reaction conditions (solvent, temperature).[3]
Unreacted Starting Materials Incomplete reactionIn-process monitoring to ensure reaction completion, optimization of reaction time and temperature.
Side-products from cyclization Competing reaction pathways during ring formationUse of high-purity starting materials, optimization of cyclization conditions.[2]

Table 4: Thermal Hazard Assessment Parameters for Nitration (Illustrative)

ParameterDescriptionTypical Value Range (for nitration reactions)Importance in Scale-Up
Heat of Reaction (ΔHr) Total heat released by the reaction.-100 to -200 kJ/molDetermines the required cooling capacity of the reactor.[6]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed.50 to >200 °CA high value indicates a high risk of thermal runaway.[6]
Time to Maximum Rate (TMRad) Time to reach the maximum reaction rate under adiabatic conditions.Minutes to hoursIndicates the time available for corrective action in case of a cooling failure.[6]
Onset Temperature of Decomposition (Tonset) The temperature at which the product or reaction mixture begins to decompose exothermically.Varies significantlyThe maximum allowable process temperature must be well below this value.[6]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on established synthetic methods for benzoxazinone derivatives.

  • Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one:

    • To a solution of 2-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Slowly add chloroacetyl chloride at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Nitration of 2H-1,4-benzoxazin-3(4H)-one:

    • Dissolve the 2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water until neutral, and dry to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Considerations for Scale-Up Protocol:

  • Reactor Selection: Choose a reactor with adequate cooling capacity and agitation for the intended scale. Glass-lined or stainless steel reactors are common choices depending on the corrosivity of the reagents.

  • Reagent Addition: Utilize dosing pumps for the controlled addition of liquid reagents, especially the nitrating agent. The addition rate should be linked to the reactor temperature to prevent exotherm accumulation.

  • Temperature Control: Implement a robust temperature control system with automated cooling and heating cycles.

  • Work-up and Isolation: Plan for large-scale liquid-liquid extractions or use an appropriate centrifuge for solid-liquid separation. Ensure the drying equipment (e.g., vacuum oven, filter dryer) is appropriately sized.

  • Process Safety: Conduct a thorough HAZOP (Hazard and Operability) study before commencing the scale-up campaign.

Mandatory Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration 2-Aminophenol 2-Aminophenol Reaction_1 Cyclocondensation 2-Aminophenol->Reaction_1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_1 Base_Solvent Base, Solvent Base_Solvent->Reaction_1 Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Reaction_2 Electrophilic Aromatic Substitution Benzoxazinone->Reaction_2 Reaction_1->Benzoxazinone Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Low_Yield Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Conc.) Low_Yield->Check_Conditions Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Check_Reagents Analyze Reagent and Solvent Purity Low_Yield->Check_Reagents Check_Degradation Monitor for Product Degradation (IPC) Low_Yield->Check_Degradation Optimize_Conditions Re-optimize Parameters Check_Conditions->Optimize_Conditions Improve_Mixing Modify Agitation Check_Mixing->Improve_Mixing Purify_Reagents Use Higher Purity Materials Check_Reagents->Purify_Reagents Adjust_Process Modify Reaction Time or Temperature Check_Degradation->Adjust_Process Yield_Improved Yield Improved? Optimize_Conditions->Yield_Improved Improve_Mixing->Yield_Improved Purify_Reagents->Yield_Improved Adjust_Process->Yield_Improved Yield_Improved->Low_Yield No, investigate other factors End Process Optimized Yield_Improved->End Yes Thermal_Runaway_Prevention Logic Diagram for Thermal Runaway Prevention cluster_controls Control Measures Exothermic_Reaction Exothermic Nitration (Potential Hazard) Calorimetry Perform Calorimetry (ΔHr, ΔTad) Exothermic_Reaction->Calorimetry Controlled_Addition Controlled Reagent Addition (Semi-batch) Exothermic_Reaction->Controlled_Addition Efficient_Cooling Adequate Reactor Cooling System Exothermic_Reaction->Efficient_Cooling Monitoring Continuous Temperature and Pressure Monitoring Exothermic_Reaction->Monitoring Safe_Process Safe Scaled-Up Process Calorimetry->Safe_Process Controlled_Addition->Safe_Process Efficient_Cooling->Safe_Process Monitoring->Safe_Process Emergency_Shutdown Emergency Shutdown and Quench System Monitoring->Emergency_Shutdown If deviation detected

References

Technical Support Center: Refining Protocols for Biological Screening of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their biological screening protocols for benzoxazinone compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low or Inconsistent Compound Solubility

Q: My benzoxazinone compound is precipitating out of solution during assay preparation. What can I do?

A: Poor solubility is a common challenge with organic compounds like benzoxazinones.[1][2][3][4] Here are several steps you can take to address this:

  • Optimize Co-solvent Concentration: Gradually increase the percentage of your organic co-solvent (e.g., DMSO, ethanol) in the final assay solution.[5] However, be mindful of the solvent tolerance of your specific assay, as high concentrations can affect biological targets.[3]

  • pH Adjustment: If your benzoxazinone derivative is ionizable, ensure the pH of your buffer is at least 2 pH units away from the compound's pKa to maintain it in its more soluble ionized form.[5]

  • Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins.[2]

  • Sonication: Gentle sonication can help to dissolve compounds that are difficult to solubilize.[1]

  • Early Solubility Screening: It is advisable to perform solubility screening early in the discovery process to identify potential issues.[1][2]

Issue 2: High Background or False Positives in High-Throughput Screening (HTS)

Q: I am observing a high rate of hits in my primary screen that are not being confirmed in secondary assays. What are the potential causes and solutions?

A: False positives are a significant issue in HTS campaigns and can arise from various sources.[6][7][8][9][10] Here’s how to troubleshoot:

  • Compound Interference with Assay Signal:

    • Autofluorescence: Benzoxazinone compounds, like many aromatic structures, may exhibit intrinsic fluorescence, interfering with fluorescence-based assays. It is recommended to run a control plate with compounds alone to measure their background fluorescence.

    • Luciferase Inhibition: Some compounds can directly inhibit reporter enzymes like firefly luciferase.[6][7] If using a luciferase-based assay, consider performing a counter-screen against the enzyme itself.[6]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[6][7] Including a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can often mitigate this.[6]

  • Reactivity of Compounds: The benzoxazinone scaffold contains reactive sites that could lead to non-specific interactions.[11] Computational tools can be used to flag potentially reactive molecules.[7]

  • Contamination: Impurities in the compound library, including organic impurities or metal ions like zinc, can lead to false-positive signals.[12][13] Using highly pure compounds and chelating agents like TPEN can help identify and mitigate issues with metal contamination.[13]

Issue 3: Inconsistent Results in Cell-Based Cytotoxicity Assays

Q: I am seeing high variability between replicate wells in my MTT or other cytotoxicity assays. What could be the cause?

A: Inconsistent results in cell-based assays can be frustrating but are often resolvable by optimizing your protocol.[14]

  • Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly across the wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[15]

  • Pipetting Errors: Calibrate your pipettes regularly and ensure consistent pipetting technique, especially when using multichannel pipettes.[15]

  • Reagent and Compound Preparation: Ensure all reagents are at the correct temperature and are well-mixed before addition.[15] Incomplete dissolution of formazan crystals in MTT assays can lead to lower and more variable absorbance readings; ensure adequate mixing and incubation time with the solubilization solution.[15]

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including medium composition, confluency, and passage number, as these can all impact cellular responses.

  • Positive Control Issues: If your positive control is not showing the expected effect, verify its concentration and consider the possibility of cellular resistance.[15]

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets for benzoxazinone compounds?

A1: Benzoxazinone derivatives have been reported to exhibit a wide range of biological activities, including:

  • Enzyme Inhibition: They have been identified as inhibitors of various enzymes, including α-chymotrypsin (a serine protease), aldose reductase, and tyrosine kinases.[16][17][18]

  • Anticancer Activity: Many benzoxazinone compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and gastric cancer.[11][19][20] Some have been investigated as dual inhibitors of EGFR and HER2.[21][22]

  • Antimicrobial and Antiplatelet Activity: Certain derivatives have shown potential as antimicrobial and antiplatelet agents.[18][23]

Q2: How do I select the appropriate concentration range for screening my benzoxazinone library?

A2: The optimal concentration range depends on the specific assay and the expected potency of your compounds.

  • Initial Single-Point Screens: For primary high-throughput screening, a single concentration, typically in the range of 10-30 µM, is often used.[6]

  • Dose-Response Curves: For active "hits," it is crucial to perform a dose-response experiment with a series of dilutions (e.g., 8-10 concentrations) to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

  • Solubility Limits: The highest concentration tested should not exceed the solubility limit of the compound in the assay buffer to avoid artifacts from precipitation.[2]

Q3: What are the key considerations for developing a robust cell-based assay for benzoxazinone screening?

A3: Key considerations for a robust cell-based assay include:

  • Cell Line Selection: Choose a cell line that is relevant to the disease or biological process you are studying.

  • Assay Endpoint: Select an appropriate and measurable endpoint that reflects the biological activity of interest (e.g., cell viability, apoptosis, enzyme activity).

  • Assay Validation: Validate the assay by determining its sensitivity, dynamic range, and reproducibility. Use appropriate positive and negative controls.

  • Automation: For high-throughput screening, utilizing automated liquid handling and reading systems can significantly improve consistency and reduce manual errors.[24]

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of selected benzoxazinone derivatives from the literature.

Table 1: α-Chymotrypsin Inhibition by Benzoxazinone Derivatives [16]

CompoundIC50 (µM)Ki (µM)Inhibition Type
1 6.5 ± 0.14.7 ± 0.1Competitive
2 10.2 ± 0.28.5 ± 0.2Mixed
3 15.8 ± 0.312.6 ± 0.3Non-competitive
... .........
18 341.1 ± 2.5341.2 ± 2.6Mixed

Table 2: Cytotoxicity of Benzoxazinone Derivatives Against Cancer Cell Lines [11][19]

CompoundCell LineIC50 (µM)
16 MCF-7 (Breast)0.30
16 CAMA-1 (Breast)0.16
16 SKBR-3 (Breast)0.09
303 A549 (Lung)7.35 ± 0.27
304 A549 (Lung)3.80 ± 0.12
C3 KATOIII (Gastric)0.08476
C3 Snu-5 (Gastric)0.04826

Table 3: Aldose Reductase Inhibition by Dihydrobenzoxazinone Derivatives [17]

CompoundALR2 IC50 (µM)
3a 0.082
... ...

Experimental Protocols

1. General Protocol for MTT Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxicity of benzoxazinone compounds against adherent cell lines in a 96-well format.[15][25][26]

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone compounds in culture medium. It is common to first prepare a concentrated stock solution in DMSO and then dilute it in the medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated cells (vehicle control) and a positive control for cytotoxicity.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][26]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

2. General Protocol for Enzyme Inhibition Assay (e.g., α-Chymotrypsin)

This protocol provides a general framework for assessing the inhibitory activity of benzoxazinone compounds against a specific enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (e.g., α-chymotrypsin) in an appropriate buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for α-chymotrypsin) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the benzoxazinone inhibitor compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time at a specific temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the substrate used (e.g., 410 nm for the release of p-nitroaniline).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) from the linear portion of the progress curve for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_analysis Analysis compound_prep Compound Preparation (Stock Solutions, Dilutions) assay_prep Assay Plate Preparation (Cell Seeding / Enzyme Prep) primary_screen Primary Screen (Single Concentration) assay_prep->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (IC50/GI50 Determination) hit_id->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays data_analysis Data Analysis & SAR secondary_assays->data_analysis troubleshooting_logic cluster_issues Initial Triage cluster_solutions Potential Solutions start Inconsistent / Unexpected Screening Results solubility_issue Precipitation Observed? start->solubility_issue high_hits High Hit Rate? start->high_hits high_variability High Replicate Variability? start->high_variability solubility_solutions Optimize Solvents Adjust pH Use Excipients solubility_issue->solubility_solutions Yes false_positive_solutions Run Counter-Screens Add Detergent Check for Autofluorescence high_hits->false_positive_solutions Yes assay_optimization Optimize Cell Seeding Calibrate Pipettes Check Controls high_variability->assay_optimization Yes benzoxazinoid_biosynthesis trp Tryptophan Biosynthesis (Indole-3-glycerol phosphate) bx1 BX1 trp->bx1 indole Indole bx2_5 BX2-BX5 (P450s) indole->bx2_5 d_one Indolin-2-one diboa DIBOA bx8_9 BX8/BX9 (UGTs) diboa->bx8_9 gdiboa GDIBOA (Glucosylated) bx6 BX6 (ODD) gdiboa->bx6 gtrimboa GTRIMBOA bx7 BX7 (OMT) gtrimboa->bx7 gdimboa GDIMBOA bx1->indole bx2_5->diboa bx8_9->gdiboa bx6->gtrimboa bx7->gdimboa

References

avoiding degradation of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), inappropriate pH conditions (acid or base-catalyzed hydrolysis), and elevated temperatures. The nitroaromatic group is susceptible to photodegradation, while the benzoxazinone ring, a cyclic lactam, can undergo hydrolysis.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place.[1][2][3] Several suppliers recommend refrigeration at 0-8°C.[4] It is crucial to keep the container tightly closed and in a well-ventilated area.[1][2]

Q3: What solvents are compatible with this compound?

Q4: Can I work with this compound on an open bench under normal laboratory lighting?

A4: Due to the photosensitivity of nitroaromatic compounds, it is highly recommended to minimize exposure to direct sunlight and strong artificial light. Whenever possible, work with this compound in a fume hood with the sash lowered to reduce light exposure or use amber-colored labware. For light-sensitive experiments, it is best to work under subdued or red light.

Troubleshooting Guide

Issue Possible Causes Solutions
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment. 3. Control Experimental Conditions: Minimize exposure to light, maintain a neutral pH, and avoid high temperatures during your experiment.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound into byproducts.1. Analyze a Fresh Sample: Run a standard of freshly dissolved compound to confirm its retention time and purity. 2. Investigate Degradation Pathways: Consider potential hydrolysis or photodegradation products. The primary hydrolysis product would be 2-amino-4-nitrophenol. 3. Optimize Analytical Method: Ensure your analytical method is suitable for separating the parent compound from potential degradants.
Color change of the solid compound or solution over time. This may indicate degradation.1. Discard Discolored Material: Do not use any compound that has visibly changed color. 2. Review Storage and Handling Procedures: Identify and rectify any deviations from the recommended protocols to prevent future degradation.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 0-8°C (Refrigerated)[4]To slow down potential degradation reactions.
Light Store in the dark (amber vial)[1][2][3]To prevent photodegradation of the nitroaromatic group.
Atmosphere Tightly sealed container, inert gas for long-term storageTo protect from moisture and oxidative degradation.
pH of Aqueous Solutions Neutral (pH 6.5-7.5)To minimize acid or base-catalyzed hydrolysis of the lactam ring.

Table 2: Solvent Compatibility (General Guidance)

Solvent Class Examples Compatibility & Considerations
Aprotic Polar DMSO, DMFGood for preparing concentrated stock solutions. Prepare fresh and store under inert gas if possible.
Aprotic Non-Polar Dichloromethane, ChloroformMay be used in synthesis and purification.[5] Evaporate under reduced pressure and gentle heating.
Protic Polar Methanol, EthanolUse with caution. Potential for solvolysis. Prepare solutions fresh and use immediately.
Aqueous Buffers Phosphate, HEPESMaintain pH near neutral. Buffer components may influence stability.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all manipulations under subdued light or in amber-colored vials.

  • Weighing:

    • Accurately weigh the desired amount of the solid compound using an analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous, research-grade DMSO or DMF to achieve the target concentration.

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Seal the vials tightly and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.

Protocol 2: General Experimental Workflow to Minimize Degradation
  • Solution Preparation:

    • Prepare all aqueous working solutions fresh on the day of the experiment using a freshly thawed aliquot of the stock solution.

    • Use a neutral pH buffer (e.g., pH 7.4 phosphate-buffered saline) for dilutions.

  • Experimental Setup:

    • Conduct the experiment in a location shielded from direct light. If necessary, cover the experimental setup with aluminum foil or use light-blocking plates/tubes.

    • Maintain a constant and controlled temperature throughout the experiment, avoiding excessive heat.

  • Incubation:

    • If long incubation times are required, consider performing them at a lower temperature (e.g., 4°C or on ice) if compatible with the experimental design.

  • Sample Analysis:

    • Analyze the samples as soon as possible after the experiment is complete.

    • If immediate analysis is not possible, store the samples at -80°C and protect them from light.

Visualizations

DegradationPathways Potential Degradation Pathways A This compound B Hydrolysis (Ring Opening) A->B H+ or OH- H2O C Photodegradation A->C UV Light D 2-Amino-4-nitrophenol + Glycolic Acid B->D E Various Photoproducts C->E

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Experimental Issues Start Inconsistent or Unexpected Experimental Results CheckPurity Is the starting material pure? Start->CheckPurity CheckStorage Were storage conditions optimal? (Cool, Dark, Dry) CheckPurity->CheckStorage Yes NewCompound Use a fresh batch of the compound. CheckPurity->NewCompound No CheckHandling Was the compound handled correctly? (Fresh solutions, Neutral pH, Low light) CheckStorage->CheckHandling Yes OptimizeStorage Optimize storage conditions. CheckStorage->OptimizeStorage No OptimizeHandling Revise experimental protocol. CheckHandling->OptimizeHandling No End Problem Resolved CheckHandling->End Yes NewCompound->Start OptimizeStorage->Start OptimizeHandling->Start

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzoxazinones: Highlighting 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, attracting significant attention in medicinal chemistry and drug discovery. This guide provides a comparative overview of the biological activities of various benzoxazinone derivatives, with a special focus on the potential role of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. While extensive research has elucidated the anti-inflammatory, anticancer, and antimicrobial properties of numerous benzoxazinone analogs, specific experimental data on the 6-nitro derivative remains limited in publicly accessible literature. This guide aims to consolidate the existing data on related compounds to infer the potential biological profile of this compound and to provide a framework for future research.

Comparative Biological Activity of Benzoxazinone Derivatives

The biological activity of benzoxazinone derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data from various studies, showcasing the diverse pharmacological effects of these compounds.

Anti-inflammatory Activity

Benzoxazinone derivatives have demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

Compound/DerivativeAssayTarget/MechanismActivityReference
2H-1,4-benzoxazin-3(4H)-one-triazole derivatives (e2, e16, e20)LPS-induced NO production in BV-2 microgliaInhibition of NO productionSignificant reduction in NO levels[1]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][2][3]oxazin-4-oneCarrageenan-induced rat paw edemaInhibition of edema62.61% inhibition[4]
1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivative (4j)Carrageenan-induced edemaInhibition of edema83.3% inhibition[5]
Anticancer Activity

The anticancer potential of benzoxazinones has been extensively explored, with several derivatives showing potent cytotoxicity against various cancer cell lines.

Compound/DerivativeCell LineIC50 ValueReference
7-Nitro-2-(p-tolyl)-4H-benzo[d][2][3]oxazin-4-one (3a)HeLa28.54% inhibition of cell viability[6]
2H-1,4-benzoxazin-3(4H)-one-triazole derivative (c18)Huh-7 (Liver Cancer)19.05 µM[7]
2H-1,4-benzoxazin-3(4H)-one-triazole derivative (c5)Huh-7 (Liver Cancer)28.48 µM[7]
Antimicrobial Activity

Benzoxazinone derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC/EC50 ValueReference
Triazole-functionalized 2H-benzo[b][2][8]oxazin-3(4H)-ones (9c, 9d, 9e)Staphylococcus aureus, Candida albicansMICs ranging from 3.9 to 15.6 µg/mL[9]
1,4-benzoxazin-3-one acylhydrazone derivative (5r)Phytophthora infestansEC50 = 15.37 µg/mL[10]
4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones (9, 10)Candida albicansExhibited the best activity in the series[11]

Signaling Pathways and Mechanisms of Action

The biological effects of benzoxazinone derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anti-inflammatory Signaling Pathway

Several studies suggest that the anti-inflammatory effects of benzoxazinone derivatives are mediated through the Nrf2-HO-1 signaling pathway. These compounds have been shown to activate this pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and subsequent alleviation of microglial inflammation.[1]

G Anti-inflammatory Signaling Pathway of Benzoxazinones LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ROS->Inflammation Benzoxazinones Benzoxazinone Derivatives Keap1 Keap1 Benzoxazinones->Keap1 inhibits Nrf2 Nrf2 Benzoxazinones->Nrf2 activates Keap1->Nrf2 promotes degradation ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription HO1->ROS inhibits

Caption: Nrf2-HO-1 signaling pathway modulated by benzoxazinone derivatives.

Anticancer Signaling Pathway

The anticancer activity of certain benzoxazinone derivatives involves the induction of DNA damage and apoptosis. These compounds can upregulate the expression of γ-H2AX, a marker of DNA double-strand breaks, and trigger apoptosis through the activation of caspases.[7]

G Anticancer Signaling Pathway of Benzoxazinones Benzoxazinones Benzoxazinone Derivatives DNA Cellular DNA Benzoxazinones->DNA induces damage DNAdamage DNA Damage (γ-H2AX upregulation) DNA->DNAdamage p53 p53 Activation DNAdamage->p53 Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by benzoxazinone derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.

Determination of Anti-inflammatory Activity (Nitric Oxide Assay)
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Evaluation of Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, Huh-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Benzoxazinone Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine levels) Characterization->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Characterization->Antimicrobial DataCollection Data Collection AntiInflammatory->DataCollection Anticancer->DataCollection Antimicrobial->DataCollection SAR Structure-Activity Relationship (SAR) Studies DataCollection->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of benzoxazinone derivatives.

Conclusion and Future Perspectives

The benzoxazinone scaffold represents a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The anti-inflammatory, anticancer, and antimicrobial properties of various derivatives have been well-documented, with structure-activity relationship studies providing valuable insights for the design of more potent and selective compounds.

While this guide has summarized the existing data on a range of benzoxazinone analogs, there is a clear knowledge gap regarding the specific biological activities of This compound . The presence of a nitro group, a well-known pharmacophore, at the 6-position of the benzoxazinone core suggests that this compound could possess interesting and potent biological properties. Based on the data for other nitro-containing heterocyclic compounds, it is plausible that this compound may exhibit significant antimicrobial or anticancer activities. However, without direct experimental evidence, this remains speculative.

Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Screening this compound in a panel of anti-inflammatory, anticancer, and antimicrobial assays would provide the much-needed data to place it within the context of other benzoxazinone derivatives and to determine its potential as a lead compound for drug development. Furthermore, mechanistic studies would be crucial to elucidate its mode of action and to guide the design of future analogs with improved therapeutic profiles.

References

Antifungal Activity of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzoxazin-3-one core structure is recognized as a promising scaffold in the development of new antimicrobial compounds.[1] Synthetic modifications to this backbone have yielded derivatives with potent activity against both plant pathogenic and clinically relevant fungi.

Comparative Antifungal Performance

To contextualize the potential antifungal activity of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, this section presents data from studies on acylhydrazone derivatives of 1,4-benzoxazin-3-one, where substitutions at the 6-position have been explored. The following table summarizes the in vitro antifungal activity (EC₅₀ in µg/mL) of 6-chloro-substituted 1,4-benzoxazin-3-one acylhydrazone derivatives against a panel of plant pathogenic fungi, in comparison with commercial fungicides.

Compound/FungicideGibberella zeaePellicularia sasakiiPhytophthora infestansCapsicum wilt
Compound 5o (6-Cl derivative) 23.17[2]---
Compound 5p (6-Cl derivative) ---26.76[2]
Compound 5q (6-Cl derivative) -26.66[2]--
Compound 5s (6-Cl derivative) --15.37[2]-
Hymexazol (Commercial Fungicide) 40.51[2]32.77[2]18.35[2]>50[2]
Carbendazim (Commercial Fungicide) --34.41[2]-

Note: The data presented is for 6-chloro-substituted derivatives, as direct data for the 6-nitro compound is unavailable. These derivatives incorporate an acylhydrazone moiety.

Studies have also indicated that synthetic derivatives of 1,4-benzoxazin-3-one can exhibit potent activity against the clinically significant yeast, Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL.[1] For comparison, standard antifungal agents like fluconazole and amphotericin B have reported MICs against C. albicans in the range of 0.25-8 µg/mL and 0.03-1.0 µg/mL, respectively.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal activity assays as described in the cited literature for 1,4-benzoxazin-3-one derivatives.[2]

Mycelium Growth Rate Method
  • Preparation of Fungal Cultures: The test fungi (Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days.

  • Preparation of Test Compound Solutions: The synthesized 1,4-benzoxazin-3-one derivatives and commercial fungicides are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then diluted with sterile distilled water containing 0.1% Tween-80 to achieve the desired final concentrations. The final DMSO concentration in the test medium does not exceed 1%.

  • Assay Procedure: A 5 mm diameter mycelial disc is taken from the edge of an actively growing fungal colony and placed in the center of a fresh PDA plate containing the test compound at a specified concentration (e.g., 50 µg/mL).

  • Incubation: The plates are incubated at 25 ± 1 °C.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate (containing DMSO without the test compound) reaches the edge of the plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.

  • Determination of EC₅₀: The median effective concentration (EC₅₀) is determined by probit analysis based on the inhibition rates measured at a series of concentrations of the test compound.

Visualizing the Workflow and Potential Mechanism

To better understand the experimental process and the potential mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture (on PDA) C Prepare Medicated PDA Plates A->C B Test Compound Stock Solution (DMSO) B->C D Inoculate with Mycelial Disc C->D E Incubate at 25 ± 1 °C D->E F Measure Colony Diameter E->F G Calculate Inhibition Rate F->G H Determine EC50 (Probit Analysis) G->H

Experimental workflow for in vitro antifungal activity testing.

While the precise mechanism of action for this compound has not been elucidated, research on analogous bulky 1,4-benzoxazine derivatives suggests a potential mechanism involving the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway is the established mechanism of action for azole antifungal drugs.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol ... ... 14-demethyl Lanosterol->... Outcome Disrupted Cell Membrane Integrity & Function 14-demethyl Lanosterol->Outcome Pathway Blocked Ergosterol Ergosterol ...->Ergosterol Benzoxazinone Derivative Benzoxazinone Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Benzoxazinone Derivative->CYP51 Inhibits

Proposed mechanism of action for antifungal benzoxazinone derivatives.

Conclusion

Although direct evidence for the antifungal activity of this compound is currently lacking, the broader family of 1,4-benzoxazin-3-one derivatives shows considerable promise as a scaffold for the development of novel antifungal agents. The data on 6-chloro-substituted analogues suggest that compounds in this class can exhibit potent activity against plant pathogenic fungi, in some cases exceeding that of commercial fungicides. Furthermore, the potential for activity against clinically important fungi like Candida albicans and a plausible mechanism of action targeting ergosterol biosynthesis highlight the need for further investigation into the antifungal properties of this compound. Future studies are warranted to synthesize and evaluate this specific compound to determine its antifungal spectrum and potency.

References

A Comparative Analysis: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one and Other Nitro-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one with alternative nitro-containing heterocyclic compounds, supported by available experimental data.

The quest for novel therapeutic agents has led to a significant interest in nitro-containing heterocyclic compounds, a class of molecules renowned for their diverse biological activities. This guide provides a comparative overview of this compound against other prominent nitro-heterocycles, namely nitroimidazoles, nitrofurans, and nitropyrazoles. The comparison focuses on their antimicrobial and anti-inflammatory properties, supported by quantitative data where available, and outlines the experimental methodologies used for their evaluation.

Introduction to Nitro-Containing Heterocycles

Nitro-containing heterocyclic compounds are characterized by a heterocyclic ring system bearing one or more nitro groups (-NO₂). This electron-withdrawing group is crucial for their biological activity, which is often initiated by bioreduction in the target cells. This process generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, making these compounds effective antimicrobial and anticancer agents.

This compound is a member of the benzoxazinone family. While its primary application has been as an intermediate in the synthesis of agrochemicals, recent research has explored its potential in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties.

Nitroimidazoles , such as metronidazole, are a well-established class of drugs used to treat infections caused by anaerobic bacteria and protozoa.[1][2] Their mechanism of action involves the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage DNA.[1]

Nitrofurans , including nitrofurantoin, are synthetic broad-spectrum antibacterial agents.[3] Similar to nitroimidazoles, their activity depends on the enzymatic reduction of the nitro group, which results in the inhibition of various bacterial enzymes and damage to DNA.[3]

Nitropyrazoles are a class of nitro-containing heterocycles that have demonstrated a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[4][5]

Comparative Performance: A Data-Driven Analysis

To provide an objective comparison, the following tables summarize the available quantitative data on the antimicrobial and potential anti-inflammatory activities of these compounds. It is important to note that direct comparative studies are limited, and data for this compound is particularly scarce in the public domain. The data presented here is compiled from various research articles.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Benzoxazinone This compoundData not available-
Halogenoaminopyrazole derivativesStaphylococcus aureus230 - >3750[6]
Bacillus subtilis0.007 - 0.062[6]
Escherichia coli460 - >3750[6]
Pseudomonas aeruginosa460 - >3750[6]
Nitroimidazole MetronidazoleAnaerobic Protozoa (Trichomonas vaginalis)3.2 - 6.3 (MIC)[7]
Nitrofuran NitrofurantoinEscherichia coli1 - 128[8]
Staphylococcus pseudintermedius4 - 16[8]
Enterococcus faecium32 - 512[8]
Nitropyrazole Naphthyl-substituted pyrazole-derived hydrazonesStaphylococcus aureus0.78 - 1.56[5]
Acinetobacter baumannii0.78 - 1.56[5]
Pyrazole-derived anilinesMethicillin-resistant S. aureus (MRSA)0.78 - 2[5]

Observations:

  • Derivatives of nitropyrazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values than the established drugs.[5]

  • Nitrofurantoin demonstrates good activity against common urinary tract pathogens like E. coli and S. pseudintermedius.[8]

  • Metronidazole remains a potent agent against anaerobic protozoa.[7]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of the NO production.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM) for NO InhibitionReference
Benzoxazinone This compoundData not available-
2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., compound 40)BV-2 microgliaReduced NO release by 64.28% (at a specific concentration)[9]
Benzofuran derivatives (compounds 7, 8, 9)RAW 264.7 macrophages12.0, 17.8, 7.6[10]
Nitroimidazole Data not available--
Nitrofuran Data not available--
Nitropyrazole 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)-Better activity than Diclofenac sodium (quantitative data not specified)[4]

Observations:

  • Specific anti-inflammatory data (IC50 for NO inhibition) for this compound is lacking.

  • Derivatives of 2H-1,4-benzoxazin-3(4H)-one and other related heterocyclic structures have demonstrated significant anti-inflammatory potential by inhibiting NO production.[9][10]

  • Certain nitropyrazole derivatives have also shown promising anti-inflammatory activity.[4]

Cytotoxicity

Evaluating the cytotoxicity of these compounds against mammalian cells is crucial to determine their therapeutic index. The half-maximal cytotoxic concentration (CC50) is the concentration that causes the death of 50% of viable cells.

Compound ClassSpecific Compound/DerivativeCell LineCC50 / IC50 (µM)Reference
Benzoxazinone This compoundData not available-
Nitroimidazole Nitroimidazole-aziridinesHuman tumor cells (A549, HT-29)Less effective at killing human than mouse tumor cells (2-6 fold)[11]
Nitrofuran NitrofuransHuman tumor cells (A549, HT-29)Less effective at killing human than mouse tumor cells (2-6 fold)[11]
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i)Human PBMC273 (IC50)[12]

Observations:

  • Cytotoxicity data for this compound is not available in the reviewed literature.

  • Both nitroimidazoles and nitrofurans have shown cytotoxicity against tumor cells, with some variability between cell lines.[11]

  • The high IC50 value of a nitro-containing naphthalimide derivative against normal human peripheral blood mononuclear cells (PBMC) suggests potential for selective toxicity towards cancer cells.[12]

Signaling Pathways and Mechanisms of Action

The biological effects of these nitro-heterocyclic compounds are intrinsically linked to specific cellular signaling pathways.

Bioreductive Activation

A common mechanistic thread among these compounds is their activation via bioreduction. This process is often more efficient in hypoxic environments, such as those found in solid tumors and anaerobic infections.

Bioreductive_Activation Nitrocompound Nitro-Compound (R-NO2) Nitroreductase Nitroreductase Nitrocompound->Nitroreductase e- NitroRadical Nitro Radical Anion (R-NO2•-) Nitroreductase->NitroRadical ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) NitroRadical->ReactiveIntermediates Further Reduction CellularDamage Cellular Damage (DNA, Proteins, etc.) ReactiveIntermediates->CellularDamage Covalent Binding

Caption: General mechanism of bioreductive activation of nitro-containing compounds.

Anti-inflammatory Signaling: The Nrf2-HO-1 Pathway

Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one suggest their anti-inflammatory effects may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1 Inhibition ROS ROS ROS->Nrf2_cyto Activation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE HO1 HO-1 Gene Expression ARE->HO1 Activation HO1->ROS Reduction

Caption: The Nrf2-HO-1 signaling pathway and the potential role of benzoxazinone derivatives.

Experimental Protocols

The following are outlines of standard protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

MIC_Workflow start Start prep_compound Prepare serial dilutions of the test compound in a 96-well plate. start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Visually assess for turbidity (bacterial growth). incubate->read determine_mic The MIC is the lowest concentration with no visible growth. read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate and allow them to adhere. start->seed_cells add_compound Treat cells with various concentrations of the test compound. seed_cells->add_compound incubate_cells Incubate for a specified period (e.g., 24-72 hours). add_compound->incubate_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours. incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at ~570 nm using a plate reader. solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls. read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period.

  • MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow viable cells to metabolize the MTT into insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Griess_Assay_Workflow start Start treat_cells Treat macrophage cells (e.g., RAW 264.7) with the test compound and then stimulate with LPS. start->treat_cells collect_supernatant Collect the cell culture supernatant after incubation. treat_cells->collect_supernatant add_griess Add Griess reagent to the supernatant in a 96-well plate. collect_supernatant->add_griess incubate_griess Incubate at room temperature to allow for color development. add_griess->incubate_griess read_absorbance Measure the absorbance at ~540 nm. incubate_griess->read_absorbance calculate_inhibition Calculate the percentage of NO inhibition compared to LPS-stimulated controls. read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Detailed Steps:

  • Cell Treatment: Macrophage cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature to allow for the formation of a colored azo compound. The absorbance is then measured at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and other nitro-containing heterocyclic compounds. While established classes like nitroimidazoles and nitrofurans have well-documented antimicrobial efficacy, the emerging data on benzoxazinone and nitropyrazole derivatives suggest promising avenues for the development of new drugs with both antimicrobial and anti-inflammatory properties.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies and the limited availability of quantitative biological data for this compound itself. Future research should focus on generating this data to enable a more definitive assessment of its therapeutic potential relative to existing and emerging nitro-heterocyclic compounds. The detailed experimental protocols provided herein offer a standardized framework for conducting such evaluations. The exploration of signaling pathways, such as the Nrf2-HO-1 axis, will be crucial in elucidating the mechanisms of action and identifying novel therapeutic targets for this promising class of compounds.

References

A Comparative Analysis of the Herbicidal Effects of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Herbicidal Activity of Benzoxazinone Derivatives

Due to the limited availability of a direct comparative dataset for a series of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one derivatives, the following table presents a summary of herbicidal activity for various substituted benzoxazinone derivatives, including nitro-substituted compounds where data is available. This allows for a broader comparative context.

Table 1: Herbicidal Activity of Substituted Benzoxazinone Derivatives

Compound IDSubstitution PatternTarget Weed(s)Bioassay TypeActivity Metric (e.g., IC50, GR50)Reference
Hypothetical 6-Nitro Derivative A 6-NO2, R2=H, R4=CH3Amaranthus retroflexusPre-emergenceGR50: 50 g/haFictional Data
Hypothetical 6-Nitro Derivative B 6-NO2, R2=CH3, R4=C2H5Echinochloa crus-galliPost-emergenceIC50: 1.5 µM (PPO Inhibition)Fictional Data
Flumioxazin (Reference) Complex heterocyclic substituentBroadleaf weedsPre- and Post-emergenceVaries by species[1]
Compound 8e 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)isoindoline-1,3-dioneAbutilon theophrasti, Digitaria sanguinalisPre- and Post-emergenceIC50 comparable to B2055 (iodo analogue of flumioxazin)[1]
Compound C10 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinoneGeneral weedsPre-emergenceGood herbicidal activity[4]
Compound C12 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinoneGeneral weedsPre-emergenceGood herbicidal activity[4]
Compound C13 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinoneGeneral weedsPre-emergenceGood herbicidal activity[4]

Note: The data for hypothetical 6-nitro derivatives is illustrative due to the absence of a comprehensive public dataset. Researchers are encouraged to synthesize and test specific 6-nitro derivatives to generate empirical data.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of herbicidal compounds. Below are representative protocols for the synthesis of this compound derivatives and for assessing their herbicidal efficacy.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the reaction of a substituted 2-aminophenol with an α-halo acetyl halide, followed by cyclization.

General Procedure:

  • N-Alkylation/Acylation: To a solution of 4-nitro-2-aminophenol in a suitable solvent (e.g., acetone, DMF), a base (e.g., K2CO3, NaH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a substituted α-halo acetyl halide (e.g., chloroacetyl chloride). The reaction is typically stirred for several hours at room temperature or with gentle heating.

  • Cyclization: The intermediate is then subjected to cyclization to form the benzoxazinone ring. This can be achieved by heating the reaction mixture or by the addition of a stronger base to facilitate intramolecular nucleophilic substitution.

  • Purification: The resulting product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

For specific reaction conditions and modifications for different derivatives, it is essential to consult detailed synthetic chemistry literature.

Herbicidal Activity Assays

1. Pre-emergence Herbicidal Assay:

This assay evaluates the effect of the compounds on seed germination and seedling emergence.

  • Materials: Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli), pots or trays filled with sterilized soil, test compounds, and a carrier solvent (e.g., acetone).

  • Procedure:

    • Prepare a series of concentrations of the test compounds in the carrier solvent.

    • Sow the seeds of the target weed species in the pots at a uniform depth.

    • Apply a specific volume of each compound concentration evenly to the soil surface. A control group should be treated with the solvent only.

    • Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length.

    • Calculate the germination inhibition rate and the growth inhibition rate compared to the control. The GR50 (the concentration required to cause 50% growth reduction) can be determined by probit analysis.

2. Post-emergence Herbicidal Assay:

This assay assesses the efficacy of the compounds on established seedlings.

  • Materials: Uniformly grown seedlings of target weed species at a specific growth stage (e.g., 2-3 leaf stage), test compounds, a carrier solvent with a surfactant.

  • Procedure:

    • Prepare a series of concentrations of the test compounds in the carrier solvent containing a surfactant to ensure proper leaf wetting.

    • Spray the seedlings uniformly with the different concentrations of the test compounds. A control group should be sprayed with the solvent and surfactant only.

    • Return the treated plants to a controlled environment.

    • After a specified period (e.g., 7-14 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • The fresh weight of the aerial parts can also be measured to quantify the growth inhibition.

    • Calculate the ED50 (the effective dose to cause 50% inhibition) from the dose-response curve.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the PPO enzyme.

  • Materials: PPO enzyme extract from a plant source (e.g., etiolated corn seedlings), protoporphyrinogen IX (the substrate), test compounds, buffer solution, and a spectrophotometer or fluorometer.

  • Procedure:

    • Isolate and partially purify the PPO enzyme from the plant tissue.

    • Prepare a reaction mixture containing the buffer, the PPO enzyme extract, and various concentrations of the test compound. A control reaction without the inhibitor should be included.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the rate of formation of protoporphyrin IX by measuring the increase in absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the concentration-inhibition curve.

Mandatory Visualization

Signaling Pathway of PPO-Inhibiting Herbicides

The following diagram illustrates the mechanism of action of protoporphyrinogen oxidase (PPO) inhibiting herbicides, such as many benzoxazinone derivatives.

PPO_Inhibition_Pathway cluster_pathway Normal Tetrapyrrole Biosynthesis Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Oxidation Benzoxazinone 6-Nitro-Benzoxazinone Derivative (Inhibitor) Benzoxazinone->PPO_Enzyme Inhibition Chlorophyll Chlorophylls Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Light_O2 Light + O2 Protoporphyrin_IX->Light_O2 Accumulation->Protoporphyrin_IX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Light_O2->ROS Generates Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Weed_Death Weed Death Cell_Damage->Weed_Death

Caption: PPO Inhibition Pathway.

Experimental Workflow for Herbicidal Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel herbicidal compounds like this compound derivatives.

Herbicidal_Screening_Workflow cluster_dose Synthesis Synthesis of 6-Nitro-Benzoxazinone Derivatives Primary_Screening Primary Screening (Single High Dose) Synthesis->Primary_Screening Pre_Emergence Pre-emergence Assay Primary_Screening->Pre_Emergence Post_Emergence Post-emergence Assay Primary_Screening->Post_Emergence Dose_Response Secondary Screening (Dose-Response) Pre_Emergence->Dose_Response Post_Emergence->Dose_Response GR50_Calc GR50/ED50 Calculation Dose_Response->GR50_Calc MOA_Studies Mechanism of Action Studies GR50_Calc->MOA_Studies Lead_Optimization Lead Compound Optimization GR50_Calc->Lead_Optimization PPO_Assay In Vitro PPO Inhibition Assay MOA_Studies->PPO_Assay PPO_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Field_Trials Field Trials Lead_Optimization->Field_Trials

Caption: Herbicidal Screening Workflow.

References

quantitative structure-activity relationship (QSAR) of nitrobenzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of QSAR Studies on Benzoxazinone Derivatives

An Objective Guide for Researchers and Drug Development Professionals

The quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This guide provides a comparative overview of various QSAR studies conducted on benzoxazinone derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties. While specific QSAR studies focusing exclusively on nitrobenzoxazinones are not extensively documented in publicly available literature, this analysis draws upon research on broader benzoxazinone derivatives, offering valuable insights that can be extrapolated to their nitro-substituted counterparts.

Data Presentation: A Comparative Look at QSAR Models

QSAR models for benzoxazinone derivatives have been developed to understand the structural requirements for various biological activities, including antimicrobial, antiplatelet, and neuropeptide Y Y5 receptor antagonist effects.[1][2] These studies employ a range of computational techniques, from 2D-QSAR, which uses topological and physicochemical descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional properties of the molecules.[3][4]

Below is a summary of statistical results from representative QSAR studies on benzoxazinone and related structures.

QSAR Model Biological Activity Statistical Parameters Key Descriptors/Fields Reference
2D-QSAR Antimicrobial (Gram-positive bacteria)Q²Ext = 0.88Shape, VolSurf, and H-bonding property descriptors[2]
2D-QSAR Antimicrobial (Gram-negative bacteria)Q²Ext = 0.85Shape, VolSurf, and H-bonding property descriptors[2]
2D-QSAR Neuropeptide Y Y5 receptor antagonistsNot specified in abstractTopological, thermodynamic, spatial, and electrotopological descriptors[1]
3D-QSAR (CoMFA) Antiplateletq² = 0.703, r² = 0.994Steric and Electrostatic fields[3]
3D-QSAR (CoMSIA) Antiplateletq² = 0.847, r² = 0.992Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields[3]

Note: q² (cross-validated r²) is a measure of the predictive ability of the model, while r² (non-cross-validated correlation coefficient) indicates the goodness of fit. Q²Ext represents the predictive ability for an external test set. Higher values generally indicate a more robust model.

Experimental Protocols: Building a QSAR Model

The development of a QSAR model involves several key steps, from data preparation to model validation.[5] The general protocol is outlined below.

1. Data Set Preparation:

  • A series of benzoxazinone derivatives with experimentally determined biological activities (e.g., IC50 or MIC values) is collected from the literature.

  • The biological activities are typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • The dataset is divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

2. Molecular Modeling and Descriptor Calculation:

  • The 2D or 3D structures of all compounds in the dataset are generated using molecular modeling software.

  • For 3D-QSAR, the structures are optimized to their lowest energy conformation and aligned based on a common substructure.

  • A large number of molecular descriptors (physicochemical, topological, electronic, steric, etc.) are calculated for each molecule.

3. Variable Selection and Model Generation:

  • Statistical methods such as the genetic algorithm or stepwise multiple linear regression are used to select the most relevant descriptors that correlate with the biological activity.[1]

  • A mathematical model is then generated using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN).[6]

4. Model Validation:

  • Internal Validation: The model's robustness is assessed using methods like leave-one-out cross-validation (LOO-CV), which results in a q² value.

  • External Validation: The predictive capacity of the model is evaluated by using it to predict the biological activities of the compounds in the test set.

  • Y-Randomization: The dependent variable vector (biological activity) is randomly shuffled to generate new QSAR models. A low correlation coefficient for the randomized models ensures that the original model is not due to chance correlation.

Mandatory Visualization

Below are diagrams illustrating the general workflow of a QSAR study and the conceptual differences between 2D and 3D-QSAR approaches.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation Data_Collection Data Collection (Structures & Activities) Data_Curation Data Curation & Splitting (Training/Test Sets) Data_Collection->Data_Curation Descriptor_Calc Molecular Descriptor Calculation Data_Curation->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, PLS) Feature_Selection->Model_Building Internal_Val Internal Validation (Cross-validation, q²) Model_Building->Internal_Val External_Val External Validation (Test Set, r²_pred) Internal_Val->External_Val Model_Interpretation Model Interpretation & Application External_Val->Model_Interpretation

A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

QSAR_Comparison cluster_2D 2D-QSAR cluster_3D 3D-QSAR (CoMFA/CoMSIA) QSAR QSAR Approaches TwoD_Struct 2D Structure QSAR->TwoD_Struct ThreeD_Struct 3D Structure & Alignment QSAR->ThreeD_Struct TwoD_Desc Descriptors: - Topological Indices - Atom Counts - Physicochemical Properties TwoD_Struct->TwoD_Desc ThreeD_Fields Interaction Fields: - Steric - Electrostatic - Hydrophobic ThreeD_Struct->ThreeD_Fields

Conceptual comparison of 2D-QSAR and 3D-QSAR methodologies.

Concluding Remarks

The QSAR studies on benzoxazinone derivatives have successfully generated predictive models for various biological activities.[3][1][2] 3D-QSAR models, such as CoMFA and CoMSIA, provide detailed insights into the steric, electrostatic, and other 3D structural requirements for activity, often suggesting that substitutions at specific positions on the benzoxazinone ring system play a crucial role.[3] For instance, in the case of antiplatelet activity, the electrostatic effect of the 8-substituted group and the steric effect of the 2-substituted group were identified as major determinants.[3] 2D-QSAR models, while less spatially detailed, have also proven effective, particularly for antimicrobial activity, highlighting the importance of shape, surface properties, and hydrogen bonding capabilities.[2]

For researchers working with nitrobenzoxazinones, these existing models for the parent scaffold serve as an excellent starting point. The introduction of a nitro group would significantly alter the electronic and steric properties of the molecule, and its influence could be systematically investigated using the QSAR protocols described herein. Future work should focus on developing specific QSAR models for nitrobenzoxazinones to elucidate the precise structural features that govern their biological activities and to guide the design of new, more potent therapeutic agents.

References

confirming the mechanism of action of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic development. This guide provides a comparative analysis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a synthetic heterocyclic compound with promising biological activities. While the definitive mechanism of this specific molecule remains under investigation, this document summarizes key experimental findings for its close derivatives, offering insights into its potential modes of action and placing it in context with alternative compounds.

Postulated Mechanism of Action: Insights from Structural Analogs

Direct experimental evidence detailing the precise mechanism of action for this compound is not yet available in the public domain. However, research on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives provides a strong foundation for a hypothesized mechanism, particularly in the context of its observed anti-inflammatory and antimicrobial properties.

Recent studies on triazole-functionalized 2H-1,4-benzoxazin-3(4H)-one derivatives suggest a potential antimicrobial mechanism involving the inhibition of dehydrosqualene synthase (CrtM) in bacteria such as Staphylococcus aureus. This enzyme is crucial for the biosynthesis of staphyloxanthin, a carotenoid pigment that protects the bacterium from oxidative stress. Molecular docking studies have indicated that the benzoxazinone scaffold can fit into the active site of this enzyme, potentially disrupting its function.

Furthermore, other derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway in microglial cells. This pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 leads to the production of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. It is plausible that this compound shares this ability to modulate inflammatory responses through the reduction of reactive oxygen species (ROS) and induction of antioxidant enzymes.

A study on a structurally similar nitro-coumarin derivative has also pointed towards a mechanism involving the disruption of the fungal cell wall, suggesting another potential avenue for the antimicrobial action of this compound.

Comparative Data on Benzoxazinone Derivatives

To provide a clearer picture of the potential efficacy of this compound, the following table summarizes the biological activities of some of its derivatives.

Compound/DerivativeTarget/AssayKey Findings
Triazole-functionalized 2H-1,4-benzoxazin-3(4H)-onesStaphylococcus aureus (CrtM)High binding energies and strong H-bond interactions in molecular docking studies, suggesting potent inhibition.
2H-1,4-benzoxazin-3(4H)-one derivativesLPS-induced inflammation in BV-2 microglial cellsSignificant activation of the Nrf2-HO-1 pathway, reduction of ROS production, and decreased pro-inflammatory cytokine expression.
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one (Nitro-coumarin)Aspergillus spp.Inhibition of mycelial growth and conidia germination; disruption of the fungal cell wall.

Experimental Protocols

Below are detailed methodologies for key experiments that could be adapted to confirm the mechanism of action of this compound.

Dehydrosqualene Synthase (CrtM) Inhibition Assay
  • Enzyme Preparation: Recombinant CrtM from S. aureus is expressed and purified.

  • Assay Reaction: The assay is performed in a reaction buffer containing the purified CrtM, the substrate farnesyl pyrophosphate, and varying concentrations of the test compound (this compound).

  • Detection: The reaction product, dehydrosqualene, is extracted and quantified using High-Performance Liquid Chromatography (HPLC) or a colorimetric method.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Nrf2-HO-1 Pathway Activation Assay in Microglial Cells
  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the protein levels of Nrf2 and HO-1.

  • Quantitative PCR (qPCR): RNA is extracted from the cells, and qPCR is performed to measure the mRNA expression levels of Nrf2 and HO-1 target genes.

  • ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as DCFDA.

Visualizing the Proposed Mechanisms

To better illustrate the potential signaling pathways and experimental workflows, the following diagrams have been generated.

G Proposed Antimicrobial Mechanism of Action cluster_0 Bacterial Cell 6-Nitro-Benzoxazinone 6-Nitro-Benzoxazinone CrtM Dehydrosqualene Synthase (CrtM) 6-Nitro-Benzoxazinone->CrtM Inhibits Staphyloxanthin Synthesis Staphyloxanthin Synthesis CrtM->Staphyloxanthin Synthesis Catalyzes Oxidative Stress Protection Oxidative Stress Protection Staphyloxanthin Synthesis->Oxidative Stress Protection Bacterial Survival Bacterial Survival Oxidative Stress Protection->Bacterial Survival

Caption: Proposed inhibition of bacterial dehydrosqualene synthase.

G Proposed Anti-inflammatory Signaling Pathway cluster_0 Microglial Cell 6-Nitro-Benzoxazinone 6-Nitro-Benzoxazinone ROS Reactive Oxygen Species (ROS) 6-Nitro-Benzoxazinone->ROS Reduces Nrf2 Nrf2 6-Nitro-Benzoxazinone->Nrf2 Activates Inflammation Inflammation ROS->Inflammation Promotes HO-1 Heme Oxygenase-1 (HO-1) Nrf2->HO-1 Induces HO-1->Inflammation Inhibits

Caption: Postulated activation of the Nrf2-HO-1 anti-inflammatory pathway.

G Experimental Workflow for Mechanism Confirmation Compound Synthesis Compound Synthesis In vitro Enzyme Assays In vitro Enzyme Assays (e.g., CrtM inhibition) Compound Synthesis->In vitro Enzyme Assays Cell-based Assays Cell-based Assays (e.g., Nrf2 activation, ROS) Compound Synthesis->Cell-based Assays Data Analysis Data Analysis (IC50, Western Blot, qPCR) In vitro Enzyme Assays->Data Analysis Cell-based Assays->Data Analysis Mechanism Confirmation Mechanism Confirmation Data Analysis->Mechanism Confirmation

Caption: A logical workflow for elucidating the mechanism of action.

Comparative Efficacy of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: An Analysis Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

I. Comparative In Vitro Efficacy

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[1] This section compares the in vitro anti-inflammatory and antimicrobial activities of several reported derivatives.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly in the context of neuroinflammation. One study investigated a series of these derivatives modified with a 1,2,3-triazole moiety for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[2][3]

Table 1: In Vitro Anti-Inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

Compound IDStructureConcentration (µM)Inhibition of NO Production (%) vs. LPS ControlReference
e2 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole modification1058.0[2][3]
e16 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole modification1065.0[2][3]
e20 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole modification1062.5[2][3]
Resveratrol Standard Control2057.98[2]

Data is extrapolated from a study by Hou et al. (2025). The specific structures of compounds e2, e16, and e20 are complex and can be found in the referenced publication.

Antimicrobial Activity

Several derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones were tested against various pathogens.[4][5]

Table 2: In Vitro Antimicrobial Activity of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives (Inhibition Zone Diameter in mm)

Compound IDR Group at C2Staphylococcus aureusEscherichia coliCandida albicansReference
8 -CH(C₂H₅)₂10914[4]
9 -CH(C₃H₇)₂111016[4]
10 -CH(C₄H₉)₂101018[4]
Ketoconazole Standard Antifungal--28[4]

The assay was performed using the disc diffusion method with a compound concentration of 2000 µg/ml.[4]

II. Experimental Protocols

Detailed experimental protocols for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one are not available. The following are standard in vitro protocols for assessing the anti-inflammatory and antimicrobial activities reported for its analogs.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated BV-2 Cells
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are pre-treated with various concentrations of the test compounds (e.g., 10 µM) for a specified duration (e.g., 2 hours).

  • Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells (excluding the control group) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

In Vitro Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared and uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Preparation: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Disc Application: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., Ketoconazole) serve as positive controls.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

III. Visualizations: Signaling Pathways and Experimental Workflows

Potential Anti-Inflammatory Signaling Pathway

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by modulating the Nrf2/HO-1 signaling pathway.[2][3] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.[6][7][8][9]

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS / Oxidative Stress ROS ROS LPS->ROS induces Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1 inhibits ROS->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Anti_Inflammatory Anti-inflammatory Effects (↓ NO, ↓ Cytokines) HO1->Anti_Inflammatory Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Nrf2/HO-1 anti-inflammatory pathway potentially modulated by benzoxazinones.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for its biological activity.

experimental_workflow start Start: Compound Synthesis assay_prep Prepare Cell Cultures / Microbial Plates start->assay_prep treatment Treat with Compound & Controls assay_prep->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., Absorbance, Zone Diameter) incubation->data_collection analysis Data Analysis (% Inhibition, MIC) data_collection->analysis decision Efficacy Assessment analysis->decision end_active Active Compound: Proceed to In Vivo decision->end_active  Active end_inactive Inactive Compound: Modify Structure decision->end_inactive Inactive  

Caption: General workflow for in vitro efficacy screening of a novel compound.

Structure-Activity Relationship (SAR) Logic

The comparison of different derivatives to understand how chemical structure affects biological activity is a fundamental concept in drug discovery.

SAR_Logic core Core Scaffold (2H-1,4-benzoxazin-3(4H)-one) r_group Modify Substituents (e.g., Nitro, Hydroxy, Alkyl) core->r_group synthesis Synthesize Analogs r_group->synthesis testing Biological Testing (In Vitro / In Vivo) synthesis->testing data Collect Efficacy Data (IC50, MIC, etc.) testing->data sar Establish SAR (Identify Key Moieties) data->sar

Caption: Logical flow for establishing Structure-Activity Relationships (SAR).

References

A Comparative Guide to the Synthetic Routes of Nitro-Benzoxazinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted benzoxazinones is a key area of interest due to their diverse pharmacological activities. This guide provides an objective comparison of the synthetic routes to various isomers of nitro-2-methyl-4H-3,1-benzoxazin-4-one, offering supporting experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.

The position of the nitro group on the benzoxazinone scaffold significantly influences the molecule's biological properties. Therefore, efficient and regioselective synthetic methods for obtaining different isomers are crucial for structure-activity relationship (SAR) studies. This comparison focuses on the synthesis of 5-nitro, 6-nitro, 7-nitro, and 8-nitro-2-methyl-4H-3,1-benzoxazin-4-one, primarily through the cyclization of the corresponding nitro-substituted anthranilic acids with acetic anhydride.

Comparison of Synthetic Routes

The primary and most straightforward method for the synthesis of 2-methyl-nitro-benzoxazinones involves the cyclocondensation of the appropriately substituted nitro-anthranilic acid with acetic anhydride. The availability of the starting nitro-anthranilic acid is the determining factor for the synthesis of each isomer.

IsomerStarting MaterialSynthetic RouteYield (%)Melting Point (°C)
5-Nitro 2-Amino-6-nitrobenzoic acidCyclization with acetic anhydride85%[1]138-140[1]
6-Nitro 2-Amino-5-nitrobenzoic acidCyclization with acetic anhydride82%[2]178-180[2]
7-Nitro 4-Nitroanthranilic acid (2-amino-4-nitrobenzoic acid)Cyclization with acetic anhydrideHigh[3][4]174-176[3]
8-Nitro 2-Amino-3-nitrobenzoic acidCyclization with acetic anhydrideNot specified184-185[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Methyl-Nitro-4H-3,1-Benzoxazin-4-ones

A mixture of the respective nitro-anthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent.

Synthesis of 5-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

A mixture of 2-amino-6-nitrobenzoic acid (1.82 g, 10 mmol) and acetic anhydride (10 mL) was refluxed for 2 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the product.[1]

Synthesis of 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

A mixture of 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) and acetic anhydride (15 mL) was heated at 140°C for 3 hours. The reaction mixture was cooled to room temperature, and the resulting solid was collected by filtration, washed with diethyl ether, and recrystallized from acetone.[2]

Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

4-Nitroanthranilic acid (0.01 mol) was taken in acetic anhydride (50 ml), and the reaction mixture was refluxed for 3 hours. It was then cooled and poured into a beaker containing crushed ice and stirred well. The light yellow colored crystals were filtered and dried.[4]

Synthesis of 8-Nitro-2-methyl-4H-3,1-benzoxazin-4-one:

2-Amino-3-nitrobenzoic acid (5.0 g, 27.5 mmol) was heated in acetic anhydride (25 mL) at reflux for 1 hour. The solution was cooled, and the solid was collected by filtration and recrystallized from acetic acid.[5]

Synthetic Pathway Overview

The following diagram illustrates the general synthetic workflow for the preparation of the different nitro-benzoxazinone isomers from their corresponding nitro-anthranilic acid precursors.

G General Synthetic Pathway to Nitro-Benzoxazinone Isomers cluster_precursors Nitro-Anthranilic Acid Precursors cluster_reaction Cyclization Reaction cluster_products Nitro-Benzoxazinone Isomers A 2-Amino-6-nitrobenzoic acid R Acetic Anhydride (Reflux) A->R B 2-Amino-5-nitrobenzoic acid B->R C 2-Amino-4-nitrobenzoic acid (4-Nitroanthranilic acid) C->R D 2-Amino-3-nitrobenzoic acid D->R P1 5-Nitro-2-methyl-4H-3,1-benzoxazin-4-one R->P1 from A P2 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one R->P2 from B P3 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one R->P3 from C P4 8-Nitro-2-methyl-4H-3,1-benzoxazin-4-one R->P4 from D

Caption: Synthetic workflow for nitro-benzoxazinone isomers.

Conclusion

The synthesis of 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers of 2-methyl-4H-3,1-benzoxazin-4-one is readily achievable through the cyclization of the corresponding nitro-anthranilic acids with acetic anhydride. The yields for the 5-nitro, 6-nitro, and 7-nitro isomers are generally high. While a specific yield for the 8-nitro isomer was not detailed in the reviewed literature, the protocol is straightforward. The choice of synthetic route is therefore primarily dependent on the commercial availability and/or the ease of synthesis of the required nitro-anthranilic acid precursor. This guide provides the necessary data and protocols to assist researchers in making informed decisions for the synthesis of these valuable compounds for further investigation.

References

validation of analytical methods for 6-Nitro-2H-1,4-benzoxazin-3(4H)-one quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of this compound. The comparison is based on typical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Disclaimer: As of the latest literature search, no specific validated analytical methods for the quantification of this compound have been published. Therefore, the data presented in this guide is illustrative and based on established methods for structurally related nitroaromatic compounds to demonstrate the typical performance characteristics of each technique.

Comparison of Analytical Methods

The choice between HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a powerful separation technique that offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures. When coupled with a UV detector, it provides a robust method for the quantification of chromophoric compounds like this compound.

UV-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a simpler and more accessible technique that measures the absorption of light by a substance in solution. It is often used for the quantitative analysis of pure substances or simple mixtures where the analyte has a distinct chromophore and there are no interfering substances that absorb at the same wavelength.

Data Presentation

The following tables summarize the illustrative validation data for each method.

Table 1: Illustrative Performance Characteristics of HPLC-UV Method

Validation ParameterIllustrative Performance
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
SpecificityHigh (separates analyte from impurities)

Table 2: Illustrative Performance Characteristics of UV-Vis Spectrophotometric Method

Validation ParameterIllustrative Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
SpecificityLow (potential for interference)

Experimental Protocols

The following are illustrative experimental protocols for the analysis of this compound by HPLC-UV and UV-Vis spectrophotometry.

HPLC-UV Method Protocol

1. Chromatographic System and Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 244 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation (Illustrative):

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometric Method Protocol

1. Instrumentation and Parameters:

  • System: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the solvent (e.g., methanol) from 200 to 400 nm. A plausible λmax for a nitroaromatic compound would be in the range of 210-240 nm.[2][3]

  • Solvent: Methanol.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.

3. Method Validation (Illustrative):

  • Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve by plotting absorbance against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day.

  • LOD and LOQ: Determine the limit of detection and quantification from the standard deviation of the blank and the slope of the calibration curve.

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, Mobile Phase) prep->hplc inject Inject Sample (20 µL) hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (244 nm) separate->detect data Data Acquisition & Analysis detect->data quantify Quantification (Peak Area vs. Concentration) data->quantify

Caption: Workflow for HPLC-UV Quantification.

UV_Vis_Workflow prep Sample & Standard Preparation in Methanol scan Determine λmax prep->scan measure Measure Absorbance at λmax prep->measure scan->measure calibrate Create Calibration Curve measure->calibrate quantify Quantification (Absorbance vs. Concentration) calibrate->quantify

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry can be validated for the quantitative analysis of this compound. HPLC-UV offers superior specificity and sensitivity, making it the preferred method for complex samples or when low-level quantification is required. UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective method that may be suitable for routine analysis of pure samples where high sensitivity and specificity are not critical. The choice of method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements.

References

A Comparative Analysis of Benzoxazinoid-Based Compounds and Commercial Insecticides: A Benchmark Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal potential of compounds based on the 6-Nitro-2H-1,4-benzoxazin-3(4H)-one scaffold against established commercial pesticides. Due to a notable gap in publicly available data directly benchmarking the insecticidal efficacy of this compound, this report synthesizes information on the broader class of benzoxazinoids and presents performance data for commercial insecticides as a comparative baseline.

Executive Summary

This compound is a synthetic intermediate primarily utilized in the development of herbicides and fungicides.[1] While direct quantitative insecticidal data for this specific compound is not available in peer-reviewed literature, the broader class of benzoxazinoids, naturally occurring plant defense compounds, have demonstrated insecticidal and antifeedant properties.[2][3] This guide will explore the known bioactivity of benzoxazinoids and provide a quantitative comparison with leading commercial insecticides against two significant agricultural pests: the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura). This information serves as a benchmark for the potential performance of novel insecticides derived from the this compound backbone.

Quantitative Performance Data

A direct comparison of this compound with commercial pesticides is not possible due to the absence of published insecticidal efficacy data for the former. However, to provide a benchmark, the following tables summarize the reported median lethal concentration (LC50) values for several widely used commercial insecticides against Plutella xylostella and Spodoptera litura. A lower LC50 value indicates higher toxicity to the insect.

Table 1: Comparative Efficacy (LC50) of Commercial Insecticides Against Plutella xylostella

InsecticideChemical ClassLC50 (% concentration)Target Life StageReference
ChlorantraniliproleAnthranilic diamide0.0002753rd Instar Larvae[4]
SpinosadSpinosyn0.004863rd Instar Larvae[4]
Emamectin BenzoateAvermectinNot specified1st Instar Larvae[5]
LufenuronBenzoylureaNot specified2nd & 3rd Instar Larvae[5]
ProfenofosOrganophosphateNot specified1st Instar Larvae[5]

Table 2: Comparative Efficacy (LC50) of Commercial Insecticides Against Spodoptera litura

InsecticideChemical ClassLC50 (ppm)Target Life StageReference
Emamectin BenzoateAvermectin0.67-day-old Larvae[6]
ChlorantraniliproleAnthranilic diamideNot specified2nd Instar Larvae[7]
SpinosadSpinosynNot specifiedNot specified[8]
TriazophosOrganophosphate2297-day-old Larvae[6]
EthionOrganophosphate12717-day-old Larvae[6]

Experimental Protocols

To generate the comparative data presented above, standardized bioassay methodologies are employed. The following is a representative protocol for determining the LC50 of a test compound against lepidopteran larvae.

Objective: To determine the concentration of a test compound that is lethal to 50% of a test population of insect larvae.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Commercial insecticide (for comparison)

  • Solvent (e.g., acetone or dimethyl sulfoxide)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella, castor for S. litura)

  • Petri dishes or similar ventilated containers

  • Micropipettes

  • Beakers and flasks for dilutions

  • Healthy, uniform-sized insect larvae (e.g., 3rd instar)

Procedure (Leaf-Dip Bioassay):

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. A series of graded concentrations are then prepared by serial dilution with distilled water containing a small amount of surfactant to ensure even leaf coverage. A control solution (solvent, water, and surfactant only) is also prepared.

  • Leaf Treatment: Fresh, undamaged host plant leaves or leaf discs are dipped into each test concentration for a standardized time (e.g., 10-30 seconds). The leaves are then air-dried on a clean surface.

  • Insect Exposure: Once dry, the treated leaves are placed individually into petri dishes. A known number of larvae (e.g., 10-20) are introduced into each dish.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after the initial exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value and its 95% confidence limits.

Mode of Action and Signaling Pathways

Benzoxazinoids, the broader class of compounds to which this compound belongs, are known to act as toxins and feeding deterrents to a variety of insect herbivores.[2] While the precise molecular targets for many benzoxazinoids are still under investigation, their biological activity is often attributed to their reactive nature.

The following diagram illustrates a generalized mode of action for naturally occurring benzoxazinoids in plants and their proposed interaction with insect herbivores.

Benzoxazinoid_Mode_of_Action cluster_plant Plant Cell cluster_insect Insect Herbivore Glucoside Benzoxazinoid Glucoside (Stable Precursor) Aglucone Reactive Aglucone (Toxic Form) Glucoside->Aglucone β-glucosidase (upon tissue damage) Ingestion Ingestion of Plant Material Aglucone->Ingestion Detox Detoxification (e.g., Glucosylation) Ingestion->Detox Target Interaction with Molecular Targets Ingestion->Target Bioactivation Effect Physiological Effects (Toxicity, Antifeedant) Target->Effect

Caption: Generalized pathway of benzoxazinoid activation and insect interaction.

This diagram illustrates that stable benzoxazinoid glucosides in plants are converted to toxic aglucones upon tissue damage by herbivores. Once ingested, these reactive compounds can interact with various molecular targets within the insect, leading to toxic or antifeedant effects. Insects, in turn, may possess detoxification mechanisms to mitigate this toxicity.

Conclusion

While this compound serves as a valuable scaffold for the synthesis of agrochemicals, its direct insecticidal properties have not been extensively reported. The broader family of benzoxazinoids demonstrates a range of bioactivities against insects, suggesting that novel derivatives of this compound could hold promise as future insecticides. The quantitative data provided for current commercial insecticides offers a clear benchmark for the level of efficacy that new compounds would need to achieve to be commercially viable. Further research, following standardized bioassay protocols, is necessary to elucidate the specific insecticidal potential of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a compound requiring careful handling due to its hazardous properties.

This guide outlines the necessary personal protective equipment, spill management, and step-by-step disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Summary

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).

ParameterSpecificationSource
Signal Word Warning[1][2][3][4]
GHS Hazard Classifications Skin Irritation, Category 2; Eye Irritation, Category 2; Specific target organ toxicity – single exposure, Category 3[1][2]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves[3][4]
Storage Class 11 - Combustible Solids[3][4]

Experimental Protocols: Disposal Procedures

The primary disposal method for this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.[5][6] The following protocols detail the necessary steps for its collection and disposal.

Protocol 1: Collection of Solid this compound Waste
  • Container Selection:

    • Use a designated, compatible, and properly sealed hazardous waste container.[5] The original container is often a suitable choice.

    • The container must be in good condition, leak-proof, and have a secure lid.

  • Labeling:

    • Affix a completed hazardous waste label to the container from the moment waste is first added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., Skin Irritant, Eye Irritant).

      • The accumulation start date.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

    • Keep the container closed at all times except when adding waste.[5]

    • Ensure the container is stored in secondary containment to prevent spills.

  • Disposal Request:

    • Once the container is full, or before the regulatory accumulation time limit is reached, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[5]

Protocol 2: Disposal of Contaminated Materials
  • Collection:

    • Collect any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from spill cleanup.

    • Place these materials in a designated solid hazardous waste container, separate from non-hazardous waste.

  • Container and Labeling:

    • Use a sturdy, leak-proof container, such as a lined pail, for contaminated solid waste.

    • Label the container clearly as "Hazardous Waste" and list the contaminant "this compound".

  • Disposal:

    • Arrange for pickup by your institution's EHS department along with other chemical waste.

Protocol 3: Rinsing of Empty Containers
  • Initial Rinse:

    • Empty containers that held this compound must be properly rinsed.

    • The first rinse of the container must be collected as hazardous waste.[5] Collect the rinsate in a designated hazardous waste container for aqueous waste.

  • Subsequent Rinses:

    • After the initial hazardous rinse, thoroughly wash the container with soap and water.

  • Container Disposal:

    • Before disposing of the rinsed container in the appropriate recycling or trash receptacle, all labels must be completely removed or defaced.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Have this compound waste? waste_type What is the waste type? start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid contaminated_material Contaminated Labware (gloves, paper) waste_type->contaminated_material Contaminated empty_container Empty Original Container waste_type->empty_container Empty collect_solid Collect in a labeled hazardous waste container. solid_waste->collect_solid collect_contaminated Collect in a separate labeled hazardous waste container. contaminated_material->collect_contaminated rinse_container Triple rinse container. Collect first rinse as hazardous waste. empty_container->rinse_container store_waste Store in Satellite Accumulation Area. collect_solid->store_waste collect_contaminated->store_waste deface_label Deface or remove label. rinse_container->deface_label request_pickup Request EHS pickup. store_waste->request_pickup dispose_container Dispose of rinsed container in appropriate receptacle. deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.